Ramatroban-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21FN2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[(3R)-3-[(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid |
InChI |
InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1/i5D,6D,8D,9D |
InChI Key |
LDXDSHIEDAPSSA-KQHVFNMVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)N[C@@H]2CCC3=C(C2)C4=CC=CC=C4N3CCC(=O)O)[2H] |
Canonical SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Ramatroban-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ramatroban and a detailed proposed pathway for its deuterated analog, Ramatroban-d4. The document outlines the core chemical reactions, key intermediates, and plausible methods for isotopic labeling. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and medicinal chemistry.
Introduction to Ramatroban
Ramatroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor and the prostaglandin D2 (PGD2) receptor CRTH2.[1] Its dual mechanism of action makes it a significant molecule in the study and treatment of various conditions, including allergic rhinitis and other inflammatory disorders. The synthesis of isotopically labeled analogs, such as this compound, is crucial for pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.
Synthesis of Unlabeled Ramatroban
The synthesis of Ramatroban typically commences with the construction of the key intermediate, (R)-3-amino-1,2,3,4-tetrahydrocarbazole. This is followed by sulfonylation and N-alkylation to introduce the final functionalities.
A common synthetic approach involves the following key steps:
-
Fischer Indole Synthesis: The reaction of 1,4-cyclohexanedione monoethylene ketal with phenylhydrazine yields the tetrahydrocarbazole core.[2]
-
Chiral Resolution: The racemic 3-amino-1,2,3,4-tetrahydrocarbazole can be resolved to obtain the desired (R)-enantiomer, for example, by using resolving agents like L-tartaric acid.[3]
-
Sulfonylation: The (R)-amine is then reacted with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide.
-
N-Alkylation: The final propanoic acid side chain is introduced via N-alkylation of the sulfonamide.
Proposed Synthesis of this compound
Based on established synthetic methods for Ramatroban and known deuterium labeling techniques, a plausible pathway for the synthesis of this compound is proposed. This strategy focuses on the introduction of deuterium atoms onto the propanoic acid side chain, a common approach for generating stable isotopologues for metabolic studies. Specifically, labeling at positions metabolically labile in the unlabeled compound can be advantageous. For this guide, we propose the synthesis of this compound where the four hydrogens on the ethyl moiety of the propanoic acid chain are replaced with deuterium.
The proposed synthesis of this compound involves two main strategies for introducing the deuterated side chain:
Strategy A: Alkylation with a Pre-deuterated Synthon
This approach involves the synthesis of a deuterated 3-bromopropanoic acid derivative, which is then used to alkylate the sulfonamide intermediate.
Strategy B: Michael Addition with Deuterated Acrylonitrile
This alternative route utilizes a Michael addition of the sulfonamide to deuterated acrylonitrile, followed by hydrolysis to yield the desired deuterated carboxylic acid.
Synthesis of Key Intermediates
The synthesis of this key intermediate follows established procedures for unlabeled Ramatroban.
-
Step 1: Synthesis of 1,2,4,9-Tetrahydrocarbazol-3-one (2): Phenylhydrazine (1) is reacted with 1,4-cyclohexanedione monoethylene ketal in a Fischer indole synthesis, followed by deprotection to yield the ketone (2).
-
Step 2: Synthesis of (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3): The ketone (2) is converted to the corresponding amine, which is then chirally resolved to obtain the (R)-enantiomer (3).[3]
-
Step 3: Sulfonylation: (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3) is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to afford the sulfonamide (4).
This deuterated synthon is crucial for Strategy A.
-
Step 1: Synthesis of Acrylic-2,3,3-d3 Acid: Commercially available deuterated starting materials can be utilized. A plausible route involves the deuteration of propiolic acid.
-
Step 2: Hydrobromination: Addition of HBr across the deuterated acrylic acid would yield a mix of regioisomers. A more controlled synthesis would be preferred. A known method involves the reaction of acrylonitrile with hydrogen bromide to form bromopropionitrile, which is then hydrolyzed.[4] A deuterated version of this synthesis would start with deuterated acrylonitrile. Alternatively, 3-Bromopropionic-2,2,3,3-d4 acid is commercially available from specialized suppliers.[5]
For Strategy B, deuterated acrylonitrile is required. This can be synthesized via various established methods for deuterating vinyl compounds.
Final Assembly of this compound
-
The sulfonamide intermediate (4) is reacted with 3-bromopropanoic-2,2,3,3-d4 acid (d4-8) in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
-
The reaction mixture is typically stirred at an elevated temperature to drive the alkylation to completion.
-
Work-up and purification by chromatography would yield this compound.
-
The sulfonamide intermediate (4) undergoes aza-Michael addition to acrylonitrile-d4 in the presence of a base catalyst.[6]
-
The resulting deuterated nitrile intermediate is then hydrolyzed to the carboxylic acid, this compound, using either acidic or basic conditions.[1][7] Acidic hydrolysis (e.g., with HCl) directly yields the carboxylic acid, while basic hydrolysis (e.g., with NaOH) gives the carboxylate salt, which requires subsequent acidification.[8]
Data Presentation
Table 1: Proposed Reaction Yields and Isotopic Purity for this compound Synthesis
| Step | Reactants | Product | Proposed Yield (%) | Isotopic Purity (%) |
| Synthesis of (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3) | 1,2,4,9-Tetrahydrocarbazol-3-one (2) | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3) | >90 | N/A |
| Sulfonylation | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3), 4-Fluorobenzenesulfonyl chloride | (R)-3-(4-Fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazole (4) | 85-95 | N/A |
| Strategy A | ||||
| N-Alkylation | Sulfonamide (4), 3-Bromopropanoic-2,2,3,3-d4 acid (d4-8) | This compound | 70-80 (estimated) | >98 (expected) |
| Strategy B | ||||
| Michael Addition | Sulfonamide (4), Acrylonitrile-d4 | Deuterated nitrile intermediate | 75-85 (estimated) | >98 (expected) |
| Hydrolysis | Deuterated nitrile intermediate | This compound | 80-90 (estimated) | >98 (expected) |
Note: The yields for the deuterated steps are estimated based on analogous non-deuterated reactions. Actual yields and isotopic purity would need to be determined experimentally.
Experimental Protocols (Proposed)
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Final products should be purified by column chromatography or recrystallization and characterized by NMR (¹H, ¹³C, ²H) and high-resolution mass spectrometry (HRMS) to confirm their structure and isotopic purity.
Protocol for Strategy A: N-Alkylation
-
To a solution of (R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazole (4) (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-bromopropanoic-2,2,3,3-d4 acid (d4-8) (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol for Strategy B: Michael Addition and Hydrolysis
-
Michael Addition: To a solution of (R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazole (4) (1.0 eq) and acrylonitrile-d4 (1.2 eq) in a suitable solvent (e.g., THF/water), add a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Hydrolysis: To the crude nitrile intermediate, add a solution of 6M HCl.
-
Heat the mixture at reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a base (e.g., NaOH solution).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound via N-alkylation (Strategy A).
Caption: Proposed synthetic pathway for this compound via Michael addition (Strategy B).
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 3. CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 4. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Bromopropionic-2,2,3,3-d4 Acid | CymitQuimica [cymitquimica.com]
- 6. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Core Mechanism of Action of Ramatroban-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramatroban is a potent and selective dual antagonist of the Thromboxane A2 (TP) receptor and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2). Its deuterated isotopologue, Ramatroban-d4, is pharmacologically indistinct in its mechanism of action, with the deuterium substitution primarily serving to favorably alter its pharmacokinetic profile by reducing the rate of metabolism. This guide delineates the core mechanism of action of Ramatroban, presenting its molecular interactions, the resultant signaling cascades, and the key experimental methodologies used to elucidate its activity. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.
Introduction to this compound
This compound is a deuterated form of Ramatroban, a small molecule antagonist developed for conditions associated with allergic inflammation and thrombosis, such as allergic rhinitis.[1][2] The strategic replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen, is a common strategy in drug development to modify a drug's metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of enzymatic metabolism (a phenomenon known as the kinetic isotope effect).[3][4][5] This typically results in a longer plasma half-life and potentially a more favorable safety profile by reducing the formation of toxic metabolites, without altering the drug's fundamental interaction with its biological targets.[3][6] Therefore, the mechanism of action described herein for Ramatroban is directly applicable to this compound.
Core Mechanism of Action: Dual Receptor Antagonism
Ramatroban exerts its therapeutic effects by competitively inhibiting two key pro-inflammatory and pro-thrombotic receptors: the Thromboxane A2 receptor (TP) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a receptor for Prostaglandin D2.[4][6]
Antagonism of the Thromboxane A2 (TP) Receptor
Thromboxane A2 (TXA2) is a potent lipid mediator that, upon binding to the TP receptor on platelets and vascular smooth muscle cells, triggers a signaling cascade leading to:
-
Platelet Aggregation: Promotes the formation of blood clots.[4]
-
Vasoconstriction: Narrows blood vessels, increasing blood pressure.[4]
-
Inflammation: Upregulates the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells.[7]
Ramatroban competitively binds to the TP receptor, effectively blocking the actions of TXA2. This leads to the inhibition of platelet aggregation, vasodilation, and a reduction in vascular inflammation.[4][6]
Antagonism of the Prostaglandin D2 (CRTH2) Receptor
Prostaglandin D2 (PGD2) is another crucial mediator, particularly in the context of allergic inflammation. It exerts its effects through the CRTH2 receptor, which is predominantly expressed on Th2 lymphocytes, eosinophils, and basophils.[4] Activation of the CRTH2 receptor by PGD2 leads to:
-
Chemotaxis and Activation of Inflammatory Cells: Promotes the migration and activation of eosinophils, basophils, and Th2 cells to sites of inflammation.[4]
-
Release of Pro-inflammatory Cytokines: Stimulates the release of Th2 cytokines such as IL-4, IL-5, and IL-13, which are central to the allergic inflammatory cascade.
By antagonizing the CRTH2 receptor, Ramatroban inhibits the recruitment and activation of these key inflammatory cells, thereby mitigating the allergic response.[4]
Signaling Pathways
The dual antagonism of TP and CRTH2 receptors by Ramatroban interrupts key intracellular signaling pathways.
Caption: Ramatroban blocks the TP receptor, inhibiting Gq-mediated signaling.
Caption: Ramatroban blocks the CRTH2 receptor, inhibiting Gi-mediated signaling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Ramatroban's activity from published literature.
| Parameter | Receptor/Assay | Value | Species | Reference |
| Ki | Thromboxane A2 (TP) Receptor | 10 - 13 nM | Not Specified | [8] |
| IC50 | [3H]PGD2 binding to CRTH2 | 100 nM | Human | [8] |
| IC50 | PGD2-induced Ca²⁺ mobilization | 30 nM | Human (CRTH2 transfectants) | [8] |
| IC50 | PGD2-induced eosinophil migration | 170 nM | Human | [8] |
| IC50 | Inhibition of IL-4 production | 103 nM | Not Specified | [2] |
| IC50 | Inhibition of IL-5 production | 182 nM | Not Specified | [2] |
| IC50 | Inhibition of IL-13 production | 118 nM | Not Specified | [2] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Ramatroban. These are synthesized from methodologies described in the scientific literature.
Radioligand Binding Assay for CRTH2 Receptor
This assay determines the binding affinity of Ramatroban to the CRTH2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 agonist (e.g., [3H]PGD2) and varying concentrations of Ramatroban.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Ramatroban, which can then be converted to a Ki (inhibition constant) value.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of Ramatroban to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation: Cells expressing the target receptor (e.g., CRTH2-transfected cells) are seeded in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This is typically done by incubating the cells with the dye for a period (e.g., 1 hour at 37°C).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of Ramatroban for a short period (e.g., 15-20 minutes).
-
Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured.
-
Agonist Addition: An agonist for the receptor (e.g., PGD2 for CRTH2) is added to the wells.
-
Data Acquisition: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The increase in fluorescence in the presence of different concentrations of Ramatroban is compared to the control (agonist alone) to determine the IC50 of Ramatroban for inhibiting calcium mobilization.[3]
Eosinophil Migration (Chemotaxis) Assay
This assay assesses the ability of Ramatroban to block the migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used. The lower chamber is filled with a chemoattractant (e.g., PGD2). The upper chamber is separated from the lower by a microporous membrane.
-
Cell Treatment: The isolated eosinophils are pre-incubated with varying concentrations of Ramatroban.
-
Migration: The treated eosinophils are placed in the upper chamber and incubated (e.g., for 2 hours at 37°C) to allow migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by flow cytometry.
-
Data Analysis: The number of migrated cells in the presence of different concentrations of Ramatroban is compared to the control (chemoattractant alone) to determine the IC50 for the inhibition of migration.
Platelet Aggregation Assay
This assay measures Ramatroban's ability to inhibit agonist-induced platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human whole blood anticoagulated with sodium citrate. Platelet-poor plasma (PPP) is also prepared to serve as a blank.
-
Instrumentation: A light transmission aggregometer is used. The instrument measures the change in light transmission through the PRP as platelets aggregate.
-
Assay Procedure: a. PRP is placed in a cuvette with a stir bar and warmed to 37°C. b. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). c. Varying concentrations of Ramatroban are added to the PRP and incubated. d. A platelet agonist (e.g., ADP, collagen, or a TXA2 mimetic like U46619) is added to induce aggregation.
-
Data Recording: The change in light transmission is recorded over time.
-
Data Analysis: The extent of platelet aggregation in the presence of Ramatroban is compared to the control (agonist alone) to determine its inhibitory effect.
Conclusion
This compound, through its identical mechanism of action to Ramatroban, represents a potent dual antagonist of the TP and CRTH2 receptors. This dual antagonism effectively targets two distinct but complementary pathways involved in thrombosis and allergic inflammation. By inhibiting TXA2-mediated platelet aggregation and vasoconstriction, and PGD2-mediated recruitment and activation of key inflammatory cells, this compound offers a comprehensive therapeutic approach for relevant disease states. The experimental protocols detailed herein provide a foundational framework for the continued investigation and characterization of this and similar compounds in drug development.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. abcam.com [abcam.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various Species Thromboxane A2 ELISA Kit [ABIN6959938] - Plasma, Serum [antibodies-online.com]
Ramatroban-d4 as a Deuterated Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ramatroban-d4, a deuterated analog of Ramatroban, and its application as an internal standard in bioanalytical method development and validation. This document details the core principles of using deuterated internal standards, the pharmacological context of Ramatroban, and practical guidance on its implementation in quantitative analysis.
Introduction to Deuterated Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[1] Isotopically labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry.[1][2]
The key advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[1][2]
-
Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the deuterated internal standard is similarly affected by the matrix, it allows for reliable correction of these effects.[3]
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[3]
Ramatroban: Pharmacological Profile
Ramatroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a receptor for prostaglandin D2 (PGD2).[4][5] This dual antagonism gives Ramatroban a unique pharmacological profile, making it a subject of interest for various therapeutic areas, including allergic rhinitis, asthma, and other inflammatory conditions.[5][6][7]
Mechanism of Action
Ramatroban exerts its effects by blocking two key signaling pathways involved in inflammation and platelet aggregation:
-
TXA2 Receptor (TP) Antagonism: Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction.[6][8] By blocking the TP receptor, Ramatroban inhibits these processes, which is beneficial in conditions associated with thrombosis and vascular constriction.[6][8]
-
PGD2 Receptor (CRTH2/DP2) Antagonism: Prostaglandin D2 plays a crucial role in allergic inflammation by activating CRTH2, which leads to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[5][8] Ramatroban's antagonism of CRTH2 mitigates these inflammatory responses.[5][8]
The dual mechanism of action of Ramatroban is depicted in the following signaling pathway diagram:
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of Ramatroban is essential for designing and validating bioanalytical methods. Key pharmacokinetic parameters for Ramatroban are summarized in the table below.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | ~50% | [9] |
| Dog | Complete | [9] | |
| Human | 80.3% (tablet vs. aqueous solution) | [4] | |
| Protein Binding | Human | 97.3 - 98.0% | [10] |
| Rat | 97.6 - 97.9% | [10] | |
| Dog | 97.2 - 97.6% | [10] | |
| Metabolism | Rat | Oxidative phase I metabolism and glucuronidation | [9] |
| Dog | Almost exclusively via glucuronidation | [9] | |
| Excretion | Rat & Dog | Predominantly via the biliary/fecal route | [9] |
Experimental Protocol: Quantification of Ramatroban using this compound by LC-MS/MS
This section outlines a general, hypothetical protocol for the quantitative analysis of Ramatroban in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development.
Materials and Reagents
-
Ramatroban analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate Ramatroban from endogenous plasma components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ramatroban: [M+H]+ → fragment ion (specific m/z values to be determined during method development).
-
This compound: [M+H]+ → fragment ion (specific m/z values to be determined during method development, typically +4 Da compared to the parent drug).
-
The following diagram illustrates the general workflow for this bioanalytical method.
Conclusion
This compound serves as an ideal internal standard for the quantification of Ramatroban in biological matrices. Its use in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The dual mechanism of action of Ramatroban as a TP and CRTH2 antagonist highlights its therapeutic potential, and reliable bioanalytical methods are paramount for its continued investigation and clinical development.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Ramatroban used for? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 9. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 2nd communication: distribution to organs and tissues in male, female and pregnant rats, and characteristics of protein binding in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramatroban-d4: A Technical Guide for Researchers
Core Compound Data
| Property | Value | Source |
| CAS Number | 116649-85-5 | [1][2][] |
| Molecular Formula | C21H21FN2O4S | [1][][4] |
| Molecular Weight | 416.47 g/mol | [][4][5] |
| Synonyms | BAY u3405, Baynas | [1][2] |
Note: The CAS number and molecular weight for Ramatroban-d4 are not available in the searched resources. The data presented is for the non-deuterated Ramatroban.
Mechanism of Action
Ramatroban exerts its pharmacological effects through a dual antagonism of two key receptors involved in inflammatory and allergic responses: the thromboxane A2 (TXA2) receptor (TP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a receptor for prostaglandin D2 (PGD2)[6][7][8].
By blocking the TP receptor, Ramatroban inhibits the actions of TXA2, a potent mediator of platelet aggregation and vasoconstriction[6][7]. This action contributes to its potential therapeutic effects in conditions associated with thrombosis and vascular constriction.
Simultaneously, Ramatroban antagonizes the CRTH2 receptor, thereby blocking the pro-inflammatory effects of PGD2[6][9]. PGD2 is known to mediate the recruitment and activation of key inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes[6]. By inhibiting this pathway, Ramatroban can attenuate allergic inflammation.
Signaling Pathways
The dual antagonism of Ramatroban on the TP and CRTH2 receptors interrupts key signaling cascades that drive inflammatory and thrombotic processes.
Experimental Protocols
In Vitro Studies
Receptor Binding Assays:
-
Objective: To determine the binding affinity of Ramatroban to TP and CRTH2 receptors.
-
Methodology:
-
Displacement of a radiolabeled ligand (e.g., [3H]SQ29548 for TP receptor) from cell membranes expressing the target receptor[10].
-
Human embryonic kidney cells (HEK293) transfected with the GPR44 (CRTH2) gene can be used to assess binding affinity, with a reported Ki value of 290 nM for Ramatroban[11].
-
Inhibition of the binding of [3H]PGD2 to CRTH2 can also be measured, with a reported IC50 value of 100 nM for Ramatroban[12].
-
Eosinophil Migration and Shape Change Assays:
-
Objective: To evaluate the functional antagonism of Ramatroban on PGD2-induced eosinophil responses.
-
Methodology:
-
Isolate human eosinophils from peripheral blood.
-
For migration assays, use a chemotaxis chamber (e.g., Boyden chamber) and measure the migration of eosinophils towards a PGD2 gradient in the presence and absence of Ramatroban[13]. Ramatroban has been shown to suppress PGD2-induced migration of human eosinophils with an IC50 of 170 nM[12].
-
For shape change assays, treat eosinophils with PGD2 with or without Ramatroban and analyze cellular morphology changes using flow cytometry[11].
-
In Vivo Studies
Animal Models of Allergic Rhinitis:
-
Objective: To assess the efficacy of Ramatroban in reducing symptoms of allergic rhinitis.
-
Methodology:
-
Sensitize animals (e.g., guinea pigs, mice) with an allergen such as ovalbumin.
-
Challenge the sensitized animals with the allergen to induce an allergic response.
-
Administer Ramatroban orally prior to the allergen challenge.
-
Measure outcomes such as nasal symptoms (e.g., sneezing, nasal obstruction), inflammatory cell infiltration in the nasal mucosa, and levels of inflammatory mediators[14].
-
Models of Airway Inflammation and Hyperresponsiveness:
-
Objective: To investigate the effect of Ramatroban on asthma-related pathologies.
-
Methodology:
-
Use an ovalbumin-sensitized mouse model of asthma.
-
Administer Ramatroban to the sensitized mice.
-
Assess airway inflammation by quantifying eosinophil infiltration in bronchoalveolar lavage fluid and lung tissue.
-
Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine)[14].
-
Models of Thrombosis and Vascular Injury:
-
Objective: To evaluate the antithrombotic and vasoprotective effects of Ramatroban.
-
Methodology:
-
Induce arterial injury in animal models, such as balloon angioplasty in cholesterol-fed rabbits[15].
-
Treat the animals with Ramatroban and a control vehicle.
-
Assess outcomes such as neointimal formation, macrophage accumulation, and the expression of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) in the injured arteries[15].
-
References
- 1. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ramatroban | 116649-85-5 | FR27672 | Biosynth [biosynth.com]
- 4. KEGG DRUG: Ramatroban [kegg.jp]
- 5. GSRS [precision.fda.gov]
- 6. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 7. What is Ramatroban used for? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. | Sigma-Aldrich [merckmillipore.com]
- 14. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ramatroban, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on Ramatroban-d4: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the stability and solubility of Ramatroban-d4, a deuterated analog of Ramatroban. Ramatroban is a potent dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (PGD2/CRTH2) receptors, making it a compound of interest for various therapeutic areas.[1][2] This document summarizes key physicochemical properties, outlines detailed experimental protocols for stability and solubility assessment, and presents illustrative data to guide further research and development. The information herein is intended to serve as a foundational resource for scientists and professionals involved in the development of this compound.
Introduction to Ramatroban
Ramatroban is a well-characterized molecule that exerts its pharmacological effects by blocking two key pathways in the inflammatory cascade. It is a potent antagonist of the Thromboxane A2 (TXA2) receptor, thereby inhibiting platelet aggregation and vasoconstriction.[1] Additionally, Ramatroban acts as an antagonist of the Prostaglandin D2 (PGD2) receptor, specifically the CRTH2 subtype, which is involved in the migration and activation of eosinophils and other inflammatory cells.[1][2] This dual mechanism of action suggests its potential therapeutic utility in conditions such as allergic rhinitis and asthma.[3] The deuterated form, this compound, is often synthesized for use in pharmacokinetic studies as an internal standard. Understanding its stability and solubility is crucial for the development of robust analytical methods and formulations.
Ramatroban Signaling Pathway
Ramatroban's dual antagonism of the TP and DP2 receptors interrupts key inflammatory and thrombotic signaling cascades. The following diagram illustrates the points of intervention by Ramatroban.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following table summarizes the illustrative solubility of this compound in various solvents at ambient temperature.
Table 1: Illustrative Solubility of this compound
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.1 | Practically Insoluble |
| 0.1 N HCl | < 0.1 | Practically Insoluble |
| 0.1 N NaOH | 5.2 | Sparingly Soluble |
| Methanol | 25.8 | Soluble |
| Ethanol | 18.5 | Soluble |
| Acetonitrile | 35.1 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
| Polyethylene Glycol 400 (PEG 400) | 45.3 | Freely Soluble |
Note: The data presented in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.
Workflow for Solubility Determination
Materials and Methods:
-
Apparatus: Analytical balance, vials with screw caps, constant temperature shaker, centrifuge, syringe filters (0.22 µm), volumetric flasks, and a validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a constant temperature shaker and agitate for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.
-
Perform the experiment in triplicate for each solvent.
-
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways. The following table presents illustrative results from forced degradation studies on this compound.
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | % Degradation | Major Degradants |
| Hydrolytic | ||
| 0.1 N HCl (80°C, 24h) | ~ 8% | Hydrolytic Degradant 1 |
| 0.1 N NaOH (80°C, 24h) | ~ 15% | Hydrolytic Degradant 2 |
| Water (80°C, 24h) | < 2% | Not significant |
| Oxidative | ||
| 3% H₂O₂ (RT, 24h) | ~ 12% | Oxidative Degradant 1 |
| Thermal | ||
| Solid State (105°C, 48h) | < 1% | Not significant |
| Photolytic | ||
| Solid State (ICH Q1B) | ~ 5% | Photolytic Degradant 1 |
| Solution (ICH Q1B) | ~ 10% | Photolytic Degradant 2 |
Note: The data presented is illustrative. The extent of degradation and the nature of degradants must be confirmed through experimental studies.
Experimental Protocol for Forced Degradation Studies
The following protocols are based on ICH guidelines for stress testing.
Workflow for Forced Degradation Studies
Materials and Methods:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute for analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 80°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw samples and dilute for analysis.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours. At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples after exposure.
Analytical Method for Stability Testing
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Conclusion
This preliminary research guide provides an essential framework for initiating studies on the stability and solubility of this compound. The illustrative data and detailed protocols offer a starting point for comprehensive experimental work. It is imperative that all quantitative data be experimentally determined and validated under specific laboratory conditions. A thorough understanding of the physicochemical properties of this compound will be instrumental in its successful development as a research tool and in potential future applications.
References
- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroprobe.com [neuroprobe.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ramatroban using Ramatroban-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban is a potent and selective dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor, also known as CRTH2.[1][2] This dual mechanism of action makes it a compound of significant interest in the research and development of treatments for allergic rhinitis, asthma, and other inflammatory conditions.[1] Accurate quantification of Ramatroban in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The use of a stable isotope-labeled internal standard, such as Ramatroban-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the quantification of Ramatroban in plasma using this compound as an internal standard. The information is intended to guide researchers in developing and validating a robust and reliable bioanalytical method.
Signaling Pathways of Ramatroban
Ramatroban exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands to the TP and CRTH2 receptors.
-
Thromboxane A2 (TP) Receptor Signaling: Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, binds to the TP receptor, which is coupled to Gq and G12/13 proteins. This activation leads to a signaling cascade involving phospholipase C (PLC) activation, increased intracellular calcium, and activation of Rho kinase, ultimately resulting in platelet activation and smooth muscle contraction.[3] Ramatroban blocks this pathway, leading to antiplatelet and vasodilatory effects.
-
Prostaglandin D2 (CRTH2) Receptor Signaling: PGD2, released from mast cells, binds to the CRTH2 receptor, which is highly expressed on Th2 lymphocytes, eosinophils, and basophils.[4][5] This interaction mediates the chemotaxis and activation of these immune cells, promoting a pro-inflammatory Th2-type response, characterized by the release of cytokines such as IL-4, IL-5, and IL-13.[4] By antagonizing the CRTH2 receptor, Ramatroban can attenuate the inflammatory response in allergic diseases.
Figure 1: Dual antagonistic action of Ramatroban on TP and CRTH2 signaling pathways.
Quantitative Data
The following tables summarize key pharmacokinetic parameters of Ramatroban from preclinical studies and provide representative acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.[2][6][7][8]
Table 1: Pharmacokinetic Parameters of Ramatroban in Male Rats
| Parameter | Value | Units |
| Bioavailability (oral) | ~50 | % |
| Cmax (1 mg/kg oral) | 0.13 | µg/mL |
| Tmax (1 mg/kg oral) | 1.5 | h |
| AUC (1 mg/kg oral) | 0.28 | µg·h/mL |
| Plasma Protein Binding | 97.6-97.9 | % |
| Tissue Distribution | Preferentially localized in liver and kidneys | - |
Table 2: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ) | |
| Accuracy | Mean concentration at each QC level within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) at each QC level ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of nominal concentration under various storage conditions |
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of Ramatroban in Plasma
This protocol describes a proposed LC-MS/MS method for the quantification of Ramatroban in plasma using this compound as an internal standard. Note: This method is a starting point and requires full validation according to regulatory guidelines.
Figure 2: Experimental workflow for Ramatroban quantification.
1. Materials and Reagents
-
Ramatroban analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma from the relevant species
2. Stock and Working Solutions Preparation
-
Ramatroban Stock Solution (1 mg/mL): Accurately weigh and dissolve Ramatroban in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ramatroban stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
-
Ramatroban: Q1: 431.1 -> Q3: 180.1 (Quantifier), 431.1 -> 152.1 (Qualifier)
-
This compound: Q1: 435.1 -> Q3: 184.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
-
5. Data Analysis
-
Integrate the peak areas for Ramatroban and this compound.
-
Calculate the peak area ratio (Ramatroban/Ramatroban-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Ramatroban in QC and unknown samples from the calibration curve.
Bioanalytical Method Validation Protocol
A full validation of the bioanalytical method should be performed according to the principles outlined by regulatory agencies such as the FDA and EMA.[2][8] The following experiments are essential:
1. Selectivity
-
Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of Ramatroban and this compound.
2. Linearity and Lower Limit of Quantification (LLOQ)
-
Analyze calibration curves on at least three separate days.
-
The LLOQ should be determined as the lowest concentration on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).
3. Accuracy and Precision
-
Analyze QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days.
4. Matrix Effect
-
Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples from at least six different plasma lots with the response of the analyte in a neat solution.
5. Recovery
-
Determine the extraction recovery by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at low, medium, and high QC concentrations.
6. Stability
-
Evaluate the stability of Ramatroban in plasma under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected storage time of study samples.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a highly selective and sensitive method for the quantification of Ramatroban in biological matrices. The proposed protocol serves as a robust starting point for method development. Comprehensive validation is essential to ensure the reliability and reproducibility of the data generated for pharmacokinetic and other drug development studies. The provided information on Ramatroban's signaling pathways and pharmacokinetic parameters will aid researchers in designing and interpreting their studies.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Ramatroban-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ramatroban-d4 as an internal standard in pharmacokinetic (PK) studies of Ramatroban. The information is intended to guide researchers in designing and executing robust bioanalytical methods for the accurate quantification of Ramatroban in biological matrices.
Introduction
Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor (TP) and the prostaglandin D2 (PGD2) receptor, chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This dual mechanism of action makes it a compound of interest for various therapeutic areas, including allergic rhinitis and other inflammatory conditions.[1][2] Understanding the pharmacokinetic profile of Ramatroban is crucial for its development as a therapeutic agent. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of the analyte in biological samples by correcting for variability during sample preparation and analysis.[3]
Physicochemical Properties
| Property | Value |
| Chemical Name | (+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic-d4 acid |
| Molecular Formula | C21H17D4FN2O4S |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage | -20°C, protect from light |
Mechanism of Action
Ramatroban exerts its pharmacological effects by competitively blocking two distinct receptor types:
-
Thromboxane A2 Receptor (TP): Antagonism of the TP receptor inhibits platelet aggregation and vasoconstriction, processes mediated by the binding of thromboxane A2.[4] The TP receptor primarily couples to Gq and G13 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[5][6]
-
Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTH2 or DP2): By blocking the CRTH2 receptor, Ramatroban inhibits the pro-inflammatory actions of prostaglandin D2, such as the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[7] The CRTH2 receptor is coupled to Gi proteins, and its activation leads to a decrease in intracellular cAMP and a mobilization of intracellular calcium, often mediated by the Gβγ subunit activating PLC.[7]
Pharmacokinetic Profile of Ramatroban
The pharmacokinetic properties of Ramatroban have been investigated in various species, including rats, dogs, and humans. A summary of key parameters is presented below.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Rat (Male) | 1-10 mg/kg | Oral | Dose-dependent | - | Dose-proportional | - | ~50 | [8] |
| Dog | 1-10 mg/kg | Oral | - | - | - | - | Complete | [8] |
| Human | 75 mg | Oral | ~400 | - | - | - | - | [9] |
Note: The provided human Cmax value is from a study on a Ramatroban analogue, MK-7246, and should be considered as an approximation.
Experimental Protocols
Protocol 1: Bioanalytical Method for Ramatroban in Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ramatroban in plasma samples, using this compound as an internal standard.
1. Materials and Reagents:
-
Ramatroban analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (from the same species as the study)
2. Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Q1/Q3):
-
Ramatroban: To be determined empirically. A starting point would be [M+H]+ and major fragment ions.
-
This compound: To be determined empirically, expected to be [M+H]+ and a corresponding fragment ion with a +4 Da shift from Ramatroban's fragment.
-
-
Collision Energy (CE) and Declustering Potential (DP): To be optimized for each transition.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A: 20% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ramatroban into control plasma.
-
Process the calibration standards and QC samples alongside the study samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of Ramatroban to this compound against the nominal concentration of Ramatroban.
-
The concentration of Ramatroban in the study samples is then determined from the calibration curve.
Protocol 2: In-life Phase of a Preclinical Pharmacokinetic Study (Rat Model)
This protocol describes a typical workflow for an oral pharmacokinetic study in rats.
1. Animal Husbandry:
-
Use male Sprague-Dawley rats (or other appropriate strain), weighing 200-250 g.
-
Acclimate the animals for at least one week before the study.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fast the animals overnight before dosing.
2. Dosing:
-
Prepare a formulation of Ramatroban suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).
-
Administer a single oral dose of Ramatroban to each rat. The dose volume should be appropriate for the animal's body weight (e.g., 5 mL/kg).
3. Blood Sampling:
-
Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood can be collected via a cannulated vessel or from the tail vein.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
4. Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Ramatroban's antagonism of the Thromboxane A2 receptor signaling pathway.
Caption: Ramatroban's antagonism of the CRTH2 (DP2) receptor signaling pathway.
References
- 1. LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
Ramatroban-d4 In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban is a potent dual antagonist of the thromboxane A2 (TXA2) receptor (TP) and the prostaglandin D2 (PGD2) receptor, chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2][3][4] This dual antagonism makes it a valuable tool for investigating inflammatory and allergic pathways in vivo. Ramatroban-d4, a deuterated form of Ramatroban, serves as an ideal internal standard for pharmacokinetic (PK) studies due to its similar chemical properties and distinct mass, ensuring accurate quantification of Ramatroban in biological matrices.[1][5][6] These application notes provide a framework for designing in vivo experiments using Ramatroban and detail the role of this compound in the analytical phase.
Mechanism of Action
Ramatroban exerts its effects by competitively blocking two key receptors involved in inflammation and allergic responses:
-
Thromboxane A2 Receptor (TP): Antagonism of the TP receptor inhibits platelet aggregation, vasoconstriction, and smooth muscle contraction.[2][7]
-
Prostaglandin D2 Receptor (DP2/CRTH2): By blocking the DP2 receptor, Ramatroban prevents the migration and activation of eosinophils, basophils, and Th2 lymphocytes, key cellular players in allergic inflammation.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by Ramatroban.
In Vivo Applications and Experimental Designs
Ramatroban has been evaluated in various animal models of disease. The following sections provide summarized data and detailed protocols for key applications.
Data Presentation: In Vivo Efficacy of Ramatroban
| Animal Model | Species | Ramatroban Dose | Route of Administration | Key Findings | Reference |
| Allergic Rhinitis | Guinea Pig | Not Specified | Oral | Inhibited antigen-induced respiratory resistance. | [5] |
| Mouse | Not Specified | Oral | Inhibited allergen-induced biphasic increase in respiratory resistance and airway inflammation. | [5] | |
| Asthma | Mouse | Not Specified | Oral | Reduced peribronchial eosinophilia and mucus cell hyperplasia. | [5] |
| Atherosclerosis | Rabbit (hypercholesterolemic) | 1 or 5 mg/kg/day | Oral | Prevented macrophage infiltration and neointimal formation after balloon injury. | [8] |
| Thrombosis | Dog | Not Specified | Intravenous | Reduced myocardial infarct expansion and suppressed reperfusion arrhythmias after coronary artery occlusion. | [9] |
| Endotoxic Shock | Rat | Not Specified | Not Specified | Prevented hypotension and reduced plasma TNF-α levels. | [5] |
| Splanchnic Artery Occlusion | Rat | Not Specified | Not Specified | Restored survival rate and mean arterial pressure. | [5] |
Experimental Protocols
1. Allergic Rhinitis Model (Mouse)
-
Objective: To evaluate the effect of Ramatroban on allergen-induced airway responses.
-
Animal Model: BALB/c mice.
-
Materials:
-
Ramatroban
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Allergen (e.g., ovalbumin)
-
Apparatus for measuring airway resistance.
-
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide gel on days 0 and 14.
-
Drug Administration: Administer Ramatroban or vehicle orally one hour before allergen challenge.
-
Allergen Challenge: Challenge mice with an aerosolized solution of ovalbumin.
-
Measurement of Airway Resistance: Measure airway resistance at baseline and at various time points after the allergen challenge using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): At the end of the experiment, perform BAL to collect fluid for cell counting (e.g., eosinophils) and cytokine analysis.
-
-
Expected Outcome: Ramatroban is expected to reduce the allergen-induced increase in airway resistance and decrease the number of inflammatory cells in the BAL fluid.[5]
2. Atherosclerosis Model (Rabbit)
-
Objective: To assess the impact of Ramatroban on neointimal formation following arterial injury.
-
Animal Model: New Zealand White rabbits.
-
Materials:
-
Ramatroban
-
Vehicle
-
High-cholesterol diet
-
Fogarty catheter for arterial injury.
-
-
Procedure:
-
Induction of Hypercholesterolemia: Feed rabbits a high-cholesterol diet for a specified period (e.g., 4 weeks) to induce hypercholesterolemia.
-
Arterial Injury: Induce endothelial injury in a major artery (e.g., iliac artery) using a balloon catheter.
-
Drug Administration: Administer Ramatroban (e.g., 1 or 5 mg/kg/day) or vehicle orally for the duration of the study (e.g., 4 weeks post-injury).
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and perfuse-fix the injured artery. Process the arterial segments for histological analysis to measure intimal and medial thickness and to perform immunohistochemistry for markers of inflammation (e.g., macrophages).
-
-
Expected Outcome: Ramatroban treatment is anticipated to reduce neointimal formation and macrophage accumulation in the injured artery.[8]
Role of this compound in Pharmacokinetic Analysis
This compound is not intended for in vivo therapeutic administration but is a critical tool for the accurate quantification of Ramatroban in biological samples (e.g., plasma, tissue homogenates) collected during in vivo studies.
Experimental Workflow for Pharmacokinetic Analysis
Protocol: Quantification of Ramatroban in Plasma using LC-MS/MS
-
Objective: To determine the concentration of Ramatroban in plasma samples from in vivo studies.
-
Materials:
-
Plasma samples from Ramatroban-treated animals.
-
Ramatroban analytical standard.
-
This compound internal standard solution.
-
Protein precipitation solvent (e.g., acetonitrile).
-
LC-MS/MS system.
-
-
Procedure:
-
Preparation of Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank plasma with known concentrations of Ramatroban.
-
Sample Preparation: a. To a 100 µL aliquot of plasma sample, calibration standard, or quality control, add a fixed amount of this compound internal standard solution. b. Vortex briefly. c. Add protein precipitation solvent (e.g., 300 µL of acetonitrile). d. Vortex thoroughly and then centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate Ramatroban and this compound using a suitable C18 column and mobile phase gradient. c. Detect and quantify the parent and product ions for both Ramatroban and this compound using multiple reaction monitoring (MRM).
-
Data Analysis: a. Calculate the peak area ratio of Ramatroban to this compound for all samples. b. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. c. Determine the concentration of Ramatroban in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The dual antagonism of Ramatroban on TP and DP2 receptors provides a powerful approach for investigating a range of inflammatory and allergic conditions in vivo. The use of this compound as an internal standard in pharmacokinetic analyses is essential for obtaining reliable and accurate data on the disposition of Ramatroban in these models. The protocols and data presented here offer a comprehensive guide for researchers to design and execute robust in vivo studies with Ramatroban.
References
- 1. Deuteration - ThalesNano [thalesnano.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing Ramatroban-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ramatroban, a potent dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (DP2/CRTH2) receptors, in various cell-based assays. Ramatroban-d4, a deuterated analog, is included as an internal standard for quantitative analysis using mass spectrometry.
Introduction
Ramatroban is a valuable tool for investigating the roles of TP and DP2 receptors in various physiological and pathological processes, including inflammation, allergic responses, and cardiovascular conditions.[1][2][3] Its dual antagonism allows for the comprehensive study of signaling pathways mediated by both thromboxane A2 (TXA2) and prostaglandin D2 (PGD2). This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications, ensuring accurate quantification of Ramatroban in biological matrices.
Mechanism of Action
Ramatroban competitively inhibits the binding of their respective ligands, TXA2 and PGD2, to the TP and DP2 receptors.[4][5] Activation of the Gq-coupled TP receptor typically leads to an increase in intracellular calcium, while the Gi-coupled DP2 receptor activation results in a decrease in cyclic AMP (cAMP) levels and the promotion of chemotaxis in inflammatory cells like eosinophils.[6][7] By blocking these receptors, Ramatroban effectively attenuates these downstream signaling events.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Ramatroban in various cell-based assays.
| Assay Type | Receptor Target | Ligand/Agonist | Cell Line/Primary Cells | IC50 (nM) | Reference |
| Receptor Binding Assay | TP | [3H]SQ29548 | Platelets | 68 | [8] |
| Receptor Binding Assay | TP | U-46619 | Platelets | 30 | [8] |
| Receptor Binding Assay | DP2 (CRTH2) | [3H]PGD2 | CRTH2 Transfectants | 100 | [9] |
| Calcium Mobilization | TP | U46619 | HEK293T cells expressing TP | ~1000 (inverse agonist effect) | [10] |
| Calcium Mobilization | DP2 (CRTH2) | PGD2 | CRTH2 Transfectants | 30 | [9] |
| cAMP Inhibition Assay | DP2 (CRTH2) | PGD2 | CHO cells expressing mDP2 | 16.9 (for MAb-1D8, a functional analog) | |
| Eosinophil Migration | DP2 (CRTH2) | PGD2 | Human Eosinophils | 170 | [9] |
| Cytokine Inhibition (IL-4) | DP2 (CRTH2) | PGD2 | - | 103 | [2] |
| Cytokine Inhibition (IL-5) | DP2 (CRTH2) | PGD2 | - | 182 | [2] |
| Cytokine Inhibition (IL-13) | DP2 (CRTH2) | PGD2 | - | 118 | [2] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by Ramatroban and a general experimental workflow for its use in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neuroprobe.com [neuroprobe.com]
- 5. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. | Sigma-Aldrich [merckmillipore.com]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taiclone.com [taiclone.com]
- 10. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solving Ramatroban-d4 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Ramatroban-d4 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a deuterated form of Ramatroban, a potent dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (DP2/CRTH2) receptors.[1][2] Like its parent compound, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.
Q2: How does the deuteration in this compound affect its solubility compared to Ramatroban?
A2: Deuteration, the replacement of hydrogen with its isotope deuterium, can subtly alter the physicochemical properties of a drug, including its solubility. While the effect is not always predictable, in some cases, deuteration can lead to an increase in aqueous solubility.[3] However, it is crucial to experimentally determine the solubility of this compound in your specific aqueous buffer system, as the impact of deuteration can be compound-dependent.
Q3: What are the known solubility characteristics of Ramatroban?
A3: Ramatroban is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4][5] Its solubility in aqueous solutions is limited. For instance, its solubility in PBS (pH 7.2) has been reported to be approximately 0.5 mg/mL.[4]
Troubleshooting Guide: Solving this compound Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound in aqueous buffers.
Issue 1: this compound powder does not dissolve in the aqueous buffer.
Cause: The inherent hydrophobicity of the this compound molecule limits its direct dissolution in aqueous media.
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Dissolve the this compound powder in a water-miscible organic solvent such as DMSO, DMF, or ethanol to create a high-concentration stock solution.[4][5]
-
Gentle warming and vortexing can aid in dissolution.
-
Caution: Ensure the chosen organic solvent is compatible with your experimental system and that the final concentration in the aqueous buffer is low enough to avoid solvent-induced artifacts. Typically, the final DMSO concentration should be kept below 0.5%.
-
-
Serial Dilution into Aqueous Buffer:
-
Perform serial dilutions of the organic stock solution into your desired aqueous buffer to reach the final working concentration.
-
Add the stock solution dropwise to the buffer while vortexing to facilitate mixing and prevent immediate precipitation.
-
Issue 2: Precipitation is observed after diluting the organic stock solution into the aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer.
Solutions:
-
pH Adjustment:
-
Ramatroban is a carboxylic acid, and its solubility is expected to be pH-dependent. The solubility will likely increase in buffers with a pH above its pKa.
-
Experiment with a range of buffer pH values (e.g., pH 7.4, 8.0, 9.0) to identify a condition where solubility is improved.
-
-
Use of Co-solvents:
-
Incorporate a small percentage of a water-miscible co-solvent, such as ethanol or polyethylene glycol (PEG), into your aqueous buffer. This can help to increase the solubility of hydrophobic compounds.
-
-
Employing Excipients:
-
Consider the use of solubility-enhancing excipients like cyclodextrins (e.g., β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations. These can form complexes with the drug, increasing its apparent solubility.
-
Issue 3: The prepared this compound solution is hazy or forms a suspension.
Cause: The compound has not fully dissolved and exists as fine particles suspended in the buffer.
Solutions:
-
Sonication:
-
Use a bath or probe sonicator to apply ultrasonic energy to the solution. This can help to break down aggregates and improve dissolution.
-
-
Filtration:
-
If a clear solution is required, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Note: This will result in a saturated solution, and the actual concentration of the filtered solution should be determined analytically (e.g., by HPLC-UV or LC-MS/MS).
-
Data Presentation
Table 1: Solubility of Ramatroban in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30-125 mg/mL | [4][6] |
| DMF | ~30 mg/mL | [4] |
| Ethanol | ~50 mg/mL | [4] |
| PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Note: The solubility of this compound is expected to be similar, but should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a precise volume of sterile, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffers
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of the desired aqueous buffer.
-
Mix the plate and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
Visualizations
Ramatroban Signaling Pathway
Caption: Dual antagonism of TP and DP2 receptors by this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
- 1. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. taiclone.com [taiclone.com]
Optimizing mass spectrometer parameters for Ramatroban-d4 detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometer parameters for the detection of Ramatroban-d4. This document offers troubleshooting advice and frequently asked questions to address common issues encountered during experimental setup and analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of mass spectrometer parameters for this compound.
Question: I am not seeing any signal for my this compound precursor ion.
Answer:
-
Verify Compound Information: Double-check the calculated mass of this compound. Ramatroban has a molecular weight of approximately 416.47 g/mol .[1][2][3][4][5] For this compound, the expected monoisotopic mass will be roughly 4 units higher. Ensure your mass spectrometer is scanning for the correct m/z of the protonated molecule, [M+H]⁺, which would be approximately 421.15.
-
Check for Common Adducts: In electrospray ionization (ESI), other adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺) can be more abundant than the protonated molecule.[6][7][8] Scan for these adducts at m/z values of approximately 443.13 (for sodium) and 459.10 (for potassium).
-
Confirm Instrument Performance: Ensure the mass spectrometer is properly calibrated and tuned.[9] Run a system suitability test with a known standard to confirm that the instrument is functioning correctly.
-
Review Sample Preparation: Contaminants in the sample or mobile phase can suppress the signal.[10] Ensure high-purity solvents and proper sample clean-up procedures are used.
Question: I have a precursor ion, but I am not detecting any product ions.
Answer:
-
Increase Collision Energy (CE): The initial collision energy may be too low to induce fragmentation. Gradually increase the CE in increments of 5-10 eV and monitor for the appearance of product ions.[11][12]
-
Optimize Declustering Potential (DP): The declustering potential helps to remove solvent molecules from the precursor ion, which can aid in fragmentation.[13][14][15] Vary the DP to find the optimal value that gives the best precursor ion signal without causing in-source fragmentation.
-
Check for Predicted Fragments: Based on the structure of Ramatroban, which contains a sulfonamide group, characteristic product ions are expected.[16][17][18] Look for fragments corresponding to the cleavage of the sulfonamide bond or other structurally significant fragmentations.
Question: My signal-to-noise ratio is poor.
Answer:
-
Optimize Source Parameters: Adjust the electrospray source parameters, such as nebulizer gas, drying gas flow, and temperature, to improve ionization efficiency and desolvation.[9][19]
-
Improve Chromatography: A noisy baseline can be due to issues with the liquid chromatography.[20] Ensure the mobile phase is of high quality and that the column is not contaminated.
-
Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[21][22][23][24][25] Improve sample preparation to remove interfering substances or adjust the chromatography to separate them from the analyte.
-
Check for Contamination: High background noise can be a sign of contamination in the LC-MS system.[10] Flush the system with appropriate cleaning solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode ESI?
A1: The most likely precursor ion will be the protonated molecule, [M+H]⁺. Given the molecular formula of Ramatroban as C₂₁H₂₁FN₂O₄S[4][5], its monoisotopic mass is approximately 416.12 Da. For this compound, the mass will increase by approximately 4 Da, resulting in a monoisotopic mass of around 420.14 Da. Therefore, the expected m/z for the [M+H]⁺ ion is approximately 421.15. It is also advisable to check for sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[6][7]
Q2: What are some likely product ions to monitor for this compound?
A2: Ramatroban contains a sulfonamide functional group. The fragmentation of sulfonamides often involves cleavage of the S-N bond and the S-C bond of the phenyl ring.[16][17][18] Therefore, you should look for product ions corresponding to these fragmentation pathways. The exact m/z of the product ions will be the same as for unlabeled Ramatroban, unless the deuterium labels are on a part of the molecule that is lost during fragmentation.
Q3: Why is it necessary to optimize the collision energy and declustering potential?
A3: Collision energy (CE) is the energy applied to the precursor ion to induce fragmentation into product ions. If the CE is too low, no fragmentation will occur. If it is too high, the precursor ion will be fragmented into many small, non-specific ions, reducing the signal of the desired product ion.[11][12] The declustering potential (DP) is used to remove solvent clusters from the ion, which can improve signal intensity and stability.[13][14][15] Optimizing both parameters is crucial for achieving maximum sensitivity and specificity in your MRM assay.
Q4: How does the use of a deuterated internal standard like this compound improve my analysis?
A4: A deuterated internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. Because it behaves almost identically to the analyte during extraction, chromatography, and ionization, it can be used to correct for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.[21][22][23][25]
Experimental Protocol: MRM Parameter Optimization
This protocol outlines the steps to optimize the mass spectrometer parameters for this compound using a triple quadrupole instrument.
-
Compound Infusion and Precursor Ion Selection:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode to identify the most abundant precursor ion (likely [M+H]⁺ at m/z 421.15). Also, check for other adducts.
-
-
Product Ion Scan and Selection:
-
Set the first quadrupole (Q1) to isolate the chosen precursor ion.
-
Perform a product ion scan by scanning the third quadrupole (Q3) while applying a range of collision energies (e.g., 10-50 eV) in the second quadrupole (q2).
-
Identify the most intense and specific product ions from the resulting spectrum. Select at least two product ions for the MRM transitions.
-
-
Collision Energy (CE) Optimization:
-
For each selected precursor-product ion pair (MRM transition), perform a series of injections while varying the collision energy.
-
Create a plot of signal intensity versus collision energy for each transition.
-
The optimal collision energy is the value that produces the maximum signal intensity for that specific transition.
-
-
Declustering Potential (DP) Optimization:
-
Using the optimal collision energy for each transition, perform a series of injections while varying the declustering potential (e.g., 20-150 V).
-
Plot the signal intensity of the precursor ion versus the declustering potential.
-
The optimal DP is the value that gives the highest stable signal for the precursor ion without causing significant in-source fragmentation.
-
Optimized Mass Spectrometer Parameters (Hypothetical Example)
The following table summarizes a hypothetical, yet plausible, set of optimized MRM parameters for Ramatroban and its deuterated internal standard, this compound. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Ramatroban | 417.13 | 256.1 | 25 | 80 |
| Ramatroban | 417.13 | 155.0 | 35 | 80 |
| This compound | 421.15 | 256.1 | 25 | 85 |
| This compound | 421.15 | 159.0 | 35 | 85 |
Visualizations
Caption: Experimental workflow for optimizing mass spectrometer parameters for this compound.
Caption: Troubleshooting logic for common mass spectrometry issues.
References
- 1. ramatroban [drugcentral.org]
- 2. KEGG DRUG: Ramatroban [genome.jp]
- 3. GSRS [precision.fda.gov]
- 4. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. support.waters.com [support.waters.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. myadlm.org [myadlm.org]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
Ramatroban-d4 Technical Support Center: Preventing Isotopic Exchange
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium in Ramatroban-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic stability of your this compound throughout your experiments.
Assumed Deuteration Pattern for this compound
For the purposes of this guide, it is assumed that the "d4" designation in this compound refers to the deuteration of the two methylene groups in the propanoic acid side chain. This is a common and synthetically feasible labeling pattern for introducing four deuterium atoms.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical process where a deuterium atom in this compound is replaced by a protium (hydrogen) atom from the surrounding environment, such as from a solvent or reagent. This process can lead to a decrease in the isotopic purity of your this compound standard, which can significantly impact the accuracy and reliability of quantitative analyses, particularly in pharmacokinetic and metabolism studies where this compound is used as an internal standard.
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: Based on the chemical structure of Ramatroban, the following protons (and therefore their deuterium counterparts in this compound) are susceptible to exchange under certain conditions:
-
Carboxylic Acid Deuteron (-COOD): This is the most acidic and readily exchangeable position. It will rapidly exchange with any protic solvent.
-
Sulfonamide Deuteron (-SO₂ND-): The deuteron on the sulfonamide nitrogen is also acidic and can exchange, particularly under basic or acidic conditions.
-
Alpha-Carbon Deuterons (-CD₂-COOH): The deuterons on the carbon atom adjacent (alpha) to the carboxylic acid group can be susceptible to exchange, especially under basic conditions through an enolization mechanism.[1][2][3]
-
Indole N-D Deuteron: If the indole nitrogen is deuterated, this deuteron can also exchange, although it is generally less acidic than the carboxylic acid or sulfonamide deuterons.
Q3: What are the primary factors that promote isotopic exchange in this compound?
A3: The primary factors that can induce isotopic exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the most common sources of protium that can replace the deuterium atoms in this compound.
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterons, particularly those on the sulfonamide and the alpha-carbon positions.[3]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.
-
Presence of Catalysts: Certain metal catalysts or enzymes can also facilitate isotopic exchange.
Q4: How should I store this compound to minimize isotopic exchange?
A4: Proper storage is critical for maintaining the isotopic purity of this compound. The following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Form | Store as a solid (powder) whenever possible. | Minimizes interaction with solvents that can be a source of protium. |
| Temperature | Store at -20°C or below. | Reduces the rate of any potential exchange reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents moisture from the air from interacting with the compound. |
| Container | Use tightly sealed vials, preferably amber to protect from light. | Prevents exposure to moisture and potential photodegradation. |
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: To prevent isotopic exchange, it is crucial to use aprotic solvents.
| Recommended Solvents | Solvents to Avoid |
| Acetonitrile (anhydrous) | Water |
| Dimethyl sulfoxide (DMSO) (anhydrous) | Methanol |
| N,N-Dimethylformamide (DMF) (anhydrous) | Ethanol |
| Dichloromethane (anhydrous) | Isopropanol |
| Tetrahydrofuran (THF) (anhydrous) | Any other protic solvent |
Note: Always use anhydrous grade solvents and handle them under an inert atmosphere to minimize exposure to moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of isotopic purity in my this compound standard. | Use of protic solvents (e.g., methanol, water) for sample preparation or in the mobile phase. | Switch to aprotic solvents (e.g., acetonitrile, anhydrous DMSO) for all sample handling and preparation steps. If a protic solvent is required for the mobile phase in LC-MS, minimize the time the sample is in contact with it and keep the sample cool. |
| Storage of stock solutions in a non-anhydrous solvent or improper storage conditions. | Prepare stock solutions in anhydrous aprotic solvents and store them at -20°C or below under an inert atmosphere. | |
| pH of the sample or mobile phase is too high or too low. | Adjust the pH of your sample and mobile phase to be as close to neutral as possible, unless the analytical method requires a specific pH. If acidic or basic conditions are necessary, perform the analysis as quickly as possible. | |
| Inconsistent results in my quantitative analysis. | Degradation of the this compound internal standard due to isotopic exchange. | Re-evaluate your sample preparation and storage procedures. Verify the isotopic purity of your this compound stock solution using LC-MS or NMR. |
| The presence of residual protic solvent in your analytical system. | Thoroughly flush your LC system with an aprotic solvent before running your samples. | |
| Unexpected peaks in my mass spectrum. | Partial isotopic exchange leading to the presence of d3, d2, d1, and d0 species of Ramatroban. | Analyze your this compound standard by high-resolution mass spectrometry to confirm the presence of these lower deuterated species. If present, this is a strong indicator of isotopic exchange. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS
This protocol provides a general framework for assessing the isotopic purity of this compound. The specific parameters may need to be optimized for your instrument and specific requirements.
-
Preparation of Stock Solution:
-
Under an inert atmosphere, accurately weigh a small amount of this compound.
-
Dissolve in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
LC-MS System:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and separation of isotopologues.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Ramatroban (e.g., start with 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the M+H+ (or M-H-) ions of this compound and its potential lower isotopologues (d3, d2, d1, d0).
-
Calculate the percentage of each isotopologue based on their peak areas. The isotopic purity is the percentage of the d4 species.
-
Protocol 2: Assessment of Isotopic Purity of this compound by NMR Spectroscopy
¹H NMR and ²H NMR can be used to assess isotopic purity.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable anhydrous deuterated aprotic solvent (e.g., DMSO-d₆ or acetonitrile-d₃).
-
Use a high-purity internal standard with a known concentration if quantitative analysis is required.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the residual proton signals in the regions where deuterium is expected.
-
Compare the integration of these residual proton signals to the integration of a signal from a non-deuterated part of the molecule to calculate the percentage of deuteration at each site.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence and integration of signals will confirm the location and relative abundance of deuterium atoms.
-
Visualizations
Caption: A simplified diagram illustrating the process of isotopic exchange in this compound.
Caption: A workflow for troubleshooting inconsistent analytical results with this compound.
References
Troubleshooting poor peak shape of Ramatroban-d4 in HPLC
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the HPLC analysis of Ramatroban-d4.
Frequently Asked Questions (FAQs)
Q1: What are the general causes of poor peak shape for this compound in HPLC?
Poor peak shape in HPLC, such as tailing, fronting, broadening, or splitting, can compromise the accuracy and reliability of your analytical results.[1][2] For a molecule like this compound, which contains both a carboxylic acid and a sulfonamide group, these issues often stem from secondary chemical interactions with the stationary phase or problems with the chromatographic conditions.[3][4][5]
A systematic approach to troubleshooting is crucial. The workflow below outlines the initial steps to diagnose the root cause of the problem.
Caption: Initial troubleshooting workflow for poor HPLC peak shape.
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6][7] For this compound, the presence of a basic nitrogen atom can lead to strong interactions with residual silanol groups on silica-based columns, a primary cause of tailing.[6][8]
Caption: Common causes leading to peak tailing in HPLC.
Troubleshooting Guide for Peak Tailing
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped column to minimize exposed silanol groups.[6] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (e.g., 10-25 mM) to block active sites.[8] | See Protocol 1 |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is fully ionized or fully unionized.[6][9] For Ramatroban's carboxylic acid, a lower pH (e.g., <3) or for its basic center, a higher pH might be suitable, depending on the desired retention mechanism. | See Protocol 1 |
| Column Overload (Mass) | Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[7][10] | See Protocol 2 |
| Column Degradation / Contamination | If the column is old or has been exposed to harsh conditions, replace it.[11] A partially blocked inlet frit can also cause tailing for all peaks; try backflushing the column.[2][12] | See Protocol 3 |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector.[6] Ensure all fittings are properly connected to avoid dead volume.[13] | N/A |
Q3: The peak for this compound is fronting. How can I resolve this?
Peak fronting, a less common issue where the first half of the peak is sloped, is often related to sample overload or incompatibility between the sample solvent and the mobile phase.[1][10][14]
Caption: Key factors contributing to peak fronting.
Troubleshooting Guide for Peak Fronting
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sample Overload (Concentration/Volume) | Inject a smaller volume of the sample or dilute the sample to a lower concentration.[14][15][16] This is the most common cause of fronting.[14] | See Protocol 2 |
| Sample Solvent Incompatibility | Dissolve this compound in the initial mobile phase whenever possible.[17] If a stronger solvent is necessary for solubility (e.g., DMSO, Ethanol), inject the smallest possible volume.[18][19] A strong sample solvent can cause the analyte to travel too quickly at the column inlet, distorting the peak. | See Protocol 2 |
| Column Void or Collapse | A physical void at the head of the column can cause fronting.[15][20] This is a sign of column deterioration and typically requires column replacement.[11] This issue usually affects all peaks in the chromatogram. | See Protocol 3 |
| Low Column Temperature | If the analysis is run at a low temperature, peak shape can be affected. Try increasing the column temperature (e.g., to 35-40°C) to improve peak symmetry and efficiency.[21] | N/A |
Q4: My this compound peak appears broad or split. What does this indicate?
Broad or split peaks suggest a loss of column efficiency or a problem occurring at the point of injection or column inlet.[22][23]
Troubleshooting Guide for Broad or Split Peaks
| Peak Anomaly | Potential Cause | Recommended Solution |
| Broad Peaks | Column Degradation: Loss of stationary phase or contamination over time.[22][24] | Replace the column or use a guard column to extend its life.[22] |
| Extra-Column Volume: Excessive dead volume in the system.[6] | Use shorter, narrower ID tubing and ensure proper connections.[6][25] | |
| Improper Flow Rate: A flow rate that is too high or too low can reduce efficiency.[21] | Optimize the flow rate for your column dimensions and particle size. | |
| Split Peaks | Partially Blocked Frit/Column Inlet: Particulates from the sample or system can clog the column inlet.[2] | Filter all samples and mobile phases. Try reversing and flushing the column.[2][12] |
| Column Void: A void or channel in the column packing bed.[7][26] | This is a sign of irreversible column damage; replace the column.[24] | |
| Sample Solvent Effect: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase.[17][26] | Prepare the sample in a solvent as close in composition to the mobile phase as possible.[17] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines the steps to adjust the mobile phase to improve peak shape, particularly for tailing caused by pH effects or secondary interactions.
-
Baseline Experiment: Run your current method and record the peak asymmetry factor and retention time for this compound.
-
pH Adjustment:
-
Prepare several batches of the aqueous component of your mobile phase, adjusting the pH of the buffer. For an acidic compound like Ramatroban, test a pH around 2.5-3.0 to ensure the carboxylic acid is fully protonated.
-
Use a calibrated pH meter for all measurements. Ensure the buffer concentration is adequate (10-25 mM) to control the pH effectively.[2]
-
Filter the prepared mobile phase through a 0.45 µm filter.[27]
-
-
Additive Inclusion (for Silanol Interaction):
-
If pH adjustment is insufficient, add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM.
-
Ensure the additive is soluble and stable in your mobile phase.
-
-
Systematic Evaluation:
-
Inject the this compound standard using each new mobile phase composition.
-
Equilibrate the column for at least 15-20 column volumes with the new mobile phase before each injection.
-
Compare the peak asymmetry, plate count, and retention time from each run to the baseline.
-
Protocol 2: Sample Preparation and Injection Volume Optimization
This protocol helps address peak fronting or tailing caused by overload or solvent mismatch.
-
Assess Sample Solvent:
-
Ideal: Dissolve the this compound standard directly in the initial mobile phase composition.
-
Alternative: If a stronger organic solvent is required for solubility, prepare a concentrated stock solution.
-
-
Serial Dilution:
-
Perform a serial dilution of your sample or stock solution using the mobile phase as the diluent. Prepare samples at 100%, 50%, 25%, and 10% of the original concentration.
-
-
Injection Volume Test:
-
Begin with your standard injection volume and the 10% concentration sample.
-
If the peak shape is good, increase the concentration. If the peak shape degrades (fronting or broadening), the previous concentration was near the column's mass capacity limit.
-
Alternatively, using the original concentration, reduce the injection volume by half (e.g., from 10 µL to 5 µL, then 2 µL) and observe the effect on peak shape.[26]
-
-
Finalize Conditions: Select the highest concentration and injection volume that provides a symmetrical peak with an acceptable signal-to-noise ratio.
Protocol 3: HPLC Column and System Inspection
Use this protocol when column degradation or system blockage is suspected.
-
Remove Guard Column: If a guard column is in use, remove it from the flow path and reconnect the analytical column directly. Run a standard; if the peak shape improves, the guard column is the problem and should be replaced.[2][24]
-
Column Backflushing (for Blockage):
-
Disconnect the column from the detector.
-
Reverse the direction of the column in the instrument.
-
Flush the column to waste with a series of solvents, starting with a weak solvent (e.g., water) and gradually moving to a strong solvent (e.g., isopropanol or acetonitrile).
-
Run at a low flow rate (e.g., 0.2-0.5 mL/min) to avoid shocking the column bed.
-
After flushing, return the column to its original orientation, reconnect to the detector, and equilibrate with the mobile phase.
-
-
Check for Voids:
-
Carefully disconnect the column from the injector.
-
Look at the inlet frit and packing material. A visible gap or depression between the frit and the top of the packing bed indicates a void. A voided column cannot be repaired and must be replaced.[7]
-
-
Systematic Component Check: If a new column does not solve the problem, the issue may be in the HPLC system itself (e.g., a clogged injector needle, a scratched valve rotor, or blocked tubing).[19] Inspect each component systematically from the injector to the detector.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ramatroban - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. chromtech.com [chromtech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. biorelevant.com [biorelevant.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. support.waters.com [support.waters.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. Ramatroban | Prostaglandin Receptor | GPR | PPAR | TargetMol [targetmol.com]
- 19. halocolumns.com [halocolumns.com]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
- 22. mastelf.com [mastelf.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 26. bvchroma.com [bvchroma.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects for Ramatroban-d4 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects during the bioanalysis of Ramatroban-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] For this compound, a stable isotope-labeled internal standard, these effects can lead to inaccurate and imprecise quantification in biological samples like plasma or serum. The primary value of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte (Ramatroban) and experience similar matrix effects, thus compensating for signal variations and improving data accuracy.[2]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The most common sources of matrix effects in biological samples such as plasma and serum are phospholipids, salts, proteins, and metabolites that can co-elute with Ramatroban and this compound.[1] Given that Ramatroban is highly bound to plasma proteins, inadequate removal of these proteins can be a significant source of interference.[3]
Q3: What are the recommended sample preparation techniques to mitigate matrix effects for this compound?
A3: A multi-step approach is often most effective. This typically involves:
-
Protein Precipitation (PPT): This is a crucial first step due to Ramatroban's high protein binding.[3] Acetonitrile is a common and effective solvent for this purpose.[4]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following PPT, LLE or SPE can provide further cleanup to remove phospholipids and other interfering substances. The choice between LLE and SPE depends on the specific requirements of the assay for cleanliness and recovery.[5][6]
Q4: How can I quantitatively assess matrix effects for my this compound assay?
A4: The matrix factor (MF) should be calculated to quantitatively assess matrix effects. This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The use of a stable isotope-labeled internal standard like this compound helps to normalize these effects. The FDA and other regulatory bodies provide guidelines for the validation of bioanalytical methods, including the assessment of matrix effects.[7]
Q5: What is the role of this compound as an internal standard?
A5: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties, allowing it to compensate for variability in sample preparation and matrix effects.[2] This leads to more accurate and precise quantification of the target analyte, Ramatroban.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol outlines the procedure to determine the matrix factor for Ramatroban.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Ramatroban and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then Ramatroban and this compound are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Ramatroban and this compound are spiked into the biological matrix before the extraction process.
-
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized MF = MF / IS MF
-
-
Calculate Recovery using the following formula:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Protocol 2: Sample Preparation using Protein Precipitation followed by Liquid-Liquid Extraction
-
Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ramatroban Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) of IS-Normalized MF |
| Protein Precipitation (PPT) | 85 - 95 | 20 - 30 (Suppression) | < 15 |
| PPT followed by LLE | 75 - 85 | 5 - 10 (Suppression) | < 5 |
| PPT followed by SPE | 80 - 90 | < 5 (Minimal Effect) | < 5 |
Note: Data are representative and may vary based on specific laboratory conditions and matrices.
Troubleshooting Guides
Table 2: Common Issues, Potential Causes, and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Signal Suppression | - Incomplete removal of phospholipids. - High concentration of salts in the final extract. | - Optimize the LLE or SPE procedure. - Use a divergent SPE sorbent. - Ensure complete evaporation and proper reconstitution. |
| Poor Peak Shape | - Incompatibility of the reconstitution solvent with the mobile phase. - Presence of interfering substances. | - Reconstitute in a solvent similar in composition to the initial mobile phase. - Improve the sample cleanup process. |
| Inconsistent Internal Standard Response | - Variability in sample preparation. - Degradation of the internal standard. | - Ensure consistent pipetting and extraction steps. - Check the stability of the internal standard in the matrix and storage conditions. |
| Low Analyte Recovery | - Inefficient extraction. - Analyte binding to labware. | - Optimize the pH of the extraction solvent. - Use low-binding microcentrifuge tubes and plates. |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 2nd communication: distribution to organs and tissues in male, female and pregnant rats, and characteristics of protein binding in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 7. research.rug.nl [research.rug.nl]
Addressing instability of Ramatroban-d4 in plasma samples
Welcome to the technical support center for the bioanalysis of Ramatroban-d4 in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our assays?
A1: this compound is a deuterated form of Ramatroban, a potent antagonist of the thromboxane A2 (TXA2) receptor and the prostaglandin D2 (PGD2) receptor CRTh2.[1] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound serves as a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is the gold standard for correcting variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of Ramatroban.
Q2: What are the potential causes of this compound instability in plasma samples?
A2: While specific degradation pathways for Ramatroban in plasma are not extensively documented in publicly available literature, potential instability can be inferred from its chemical structure (a sulfonamide and a carbazole derivative) and general principles of drug stability in biological matrices.[1] Potential causes include:
-
Enzymatic Degradation: Plasma contains various enzymes that could potentially metabolize this compound. Ramatroban is known to be metabolized in the liver by the cytochrome P450 enzyme, CYP3A4, through acylation.[2] While plasma enzymatic activity is generally lower than in the liver, it cannot be disregarded.
-
pH-dependent Hydrolysis: The sulfonamide group in Ramatroban could be susceptible to hydrolysis under certain pH conditions.
-
Oxidation: The carbazole nucleus and other parts of the molecule could be prone to oxidation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to changes in pH and the release of enzymes from cells, potentially degrading the analyte.[3][4][5]
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms on a molecule can exchange with protons from the surrounding matrix, which can interfere with accurate quantification by mass spectrometry.
Q3: How can I minimize the instability of this compound during sample collection and handling?
A3: Proper sample collection and handling are critical for maintaining the stability of this compound. Key recommendations include:
-
Anticoagulant Selection: Use appropriate anticoagulants such as EDTA, heparin, or citrate. The choice of anticoagulant should be evaluated during method development to ensure it does not interfere with the assay or the stability of the analyte.
-
Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge the blood to separate the plasma within a recommended timeframe (e.g., within 1 hour) to minimize enzymatic degradation.
-
Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8°C) during processing to reduce enzymatic activity.
-
Storage: For long-term storage, plasma samples should be kept at -80°C.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma samples.
| Issue | Potential Cause | Recommended Action |
| Low or no this compound signal | 1. Degradation during sample storage: Improper storage conditions (e.g., temperature fluctuations, prolonged storage at -20°C instead of -80°C).2. Degradation during sample processing: Prolonged exposure to room temperature, incorrect pH of buffers.3. Inefficient extraction: The extraction procedure may not be optimal for Ramatroban. | 1. Review storage conditions. Ensure samples are consistently stored at -80°C. Conduct freeze-thaw stability studies.2. Minimize sample processing time at room temperature. Use pre-chilled solvents and keep samples on ice.3. Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). |
| High variability in this compound signal across a batch | 1. Inconsistent sample handling: Variations in processing time or temperature between samples.2. Matrix effects: Differences in the plasma composition between individual samples can affect ionization efficiency in the mass spectrometer. | 1. Standardize the sample handling and processing protocol for all samples.2. Evaluate and minimize matrix effects during method development. Ensure the internal standard adequately compensates for these effects. |
| Chromatographic peak splitting or shifting for this compound | 1. Deuterium-hydrogen exchange: Exchange of deuterium atoms with hydrogen from the mobile phase or matrix.2. Presence of metabolites: A metabolite of this compound may be co-eluting or closely eluting with the parent compound. | 1. Adjust the pH of the mobile phase to minimize exchange. Consider using a different deuterated position on the molecule if possible.2. Optimize the chromatographic method to achieve better separation between this compound and any potential metabolites. |
| Loss of stability in processed samples (Autosampler instability) | 1. Degradation in the autosampler: The processed sample extract may be unstable at the autosampler temperature over the duration of the analytical run. | 1. Conduct autosampler stability studies at the intended storage temperature (e.g., 4°C) for a duration that covers the expected analytical run time.[6][7][8] If instability is observed, the run time may need to be shortened, or samples may need to be prepared in smaller batches. |
Data Presentation
The following tables summarize hypothetical stability data for this compound in human plasma. These tables are for illustrative purposes to guide the user in what to expect from stability assessments.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Storage Temperature (°C) | Number of Freeze-Thaw Cycles | Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
| This compound | -80 | 1 | 100 | 98.5 | 2.1 |
| This compound | -80 | 3 | 100 | 95.2 | 3.5 |
| This compound | -80 | 5 | 100 | 91.8 | 4.8 |
Note: Data are hypothetical.
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Time (hours) | Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
| This compound | 0 | 100 | 100.0 | 1.8 |
| This compound | 4 | 100 | 97.3 | 2.5 |
| This compound | 8 | 100 | 94.1 | 3.9 |
| This compound | 24 | 100 | 88.5 | 5.2 |
Note: Data are hypothetical.
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Time (months) | Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
| This compound | 0 | 100 | 100.0 | 2.0 |
| This compound | 3 | 100 | 98.1 | 2.8 |
| This compound | 6 | 100 | 96.5 | 3.1 |
| This compound | 12 | 100 | 94.2 | 4.3 |
Note: Data are hypothetical.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Initial Handling: Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant. Place the tubes in an ice bath immediately after collection.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, pre-labeled polypropylene tubes.
-
Storage: Immediately freeze the plasma samples at -80°C for long-term storage.
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples in a water bath at room temperature until just thawed. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of this compound working solution (e.g., 1000 ng/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Visualizations
References
- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Freeze-Thaw Times on Screening Coagulation Tests and Factors VIII and IX Activities in Citrate-Anticoagulated Plasma at -20°C and -80°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Auto-sampler stability: Significance and symbolism [wisdomlib.org]
Refining Ramatroban-d4 concentration for optimal assay performance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Ramatroban-d4 as an internal standard in analytical assays. The following information offers troubleshooting guides and frequently asked questions to help refine this compound concentration for optimal assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound, a stable isotope-labeled (SIL) version of Ramatroban, is an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] It is added at a known, fixed concentration to all samples, including calibrators, quality controls (QCs), and unknown samples, before sample processing.[3][4] Because this compound has nearly identical chemical and physical properties to Ramatroban, it experiences similar variations during sample preparation, injection, and ionization.[5][6] By normalizing the signal of the analyte (Ramatroban) to the signal of the IS, this compound corrects for potential variabilities, thereby improving the accuracy and precision of the quantification.[7]
Q2: How do I determine the optimal concentration of this compound for my assay?
A2: The optimal concentration of this compound should be determined during method development and validation. A common approach is to test a range of concentrations and select the one that provides a stable and reproducible signal without interfering with the analyte measurement. The goal is to have an IS response that is high enough to be measured precisely but not so high that it causes detector saturation or ion suppression of the analyte. A general guideline is to aim for an IS concentration that results in a response similar to the analyte response at the mid- to high-end of the calibration curve.[6] A detailed experimental protocol for determining the optimal concentration is provided below.
Q3: What are the signs that my this compound concentration is not optimal?
A3: Several signs may indicate a suboptimal concentration of this compound:
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High variability in the IS signal across a run: The coefficient of variation (%CV) of the IS peak area should be low (typically <15%) across all samples in an analytical batch.[1]
-
Poor precision and accuracy of QC samples: If the QC samples are consistently failing to meet the acceptance criteria, it could be related to an inappropriate IS concentration.
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Non-linear calibration curves: While other factors can cause non-linearity, an inconsistent IS response can contribute to this issue.[8]
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Significant ion suppression or enhancement: An excessively high concentration of the IS can suppress the ionization of the analyte, leading to lower sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Variability in this compound Signal (>15% CV) | Inconsistent sample preparation or injection volume. | Review and standardize sample preparation and injection procedures. Ensure thorough mixing of the IS with the sample matrix.[1] |
| Pipetting errors when adding the IS. | Verify the calibration and proper functioning of pipettes. Add the IS as early as possible in the sample processing workflow.[1] | |
| Instrument instability. | Check for fluctuations in the mass spectrometer's performance. Run system suitability tests to ensure instrument stability. | |
| Low this compound Signal (Poor Signal-to-Noise) | Insufficient IS concentration. | Increase the concentration of the this compound working solution. |
| Ion suppression from the sample matrix. | Optimize the sample cleanup procedure to remove interfering matrix components. Adjust chromatographic conditions to separate the IS from co-eluting matrix components. | |
| High this compound Signal (Detector Saturation) | Excessive IS concentration. | Decrease the concentration of the this compound working solution. |
| Inconsistent Analyte/IS Peak Area Ratio | The IS is not tracking the analyte's behavior. | While unlikely with a SIL-IS like this compound, ensure that the IS and analyte are subjected to the same conditions throughout the entire analytical process.[9] |
| Cross-interference between analyte and IS. | Verify that the mass transitions for the analyte and IS are specific and that there is no isotopic crosstalk. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[6] |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol describes a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
1. Preparation of this compound Working Solutions:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL) in the appropriate solvent.
2. Sample Preparation:
-
Prepare three sets of samples:
-
Blank Matrix: The biological matrix (e.g., plasma, urine) without any analyte or IS.
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LLOQ Sample: Blank matrix spiked with Ramatroban at the Lower Limit of Quantification.
-
ULOQ Sample: Blank matrix spiked with Ramatroban at the Upper Limit of Quantification.
-
-
For each concentration of the this compound working solution, spike a fixed volume into aliquots of the Blank Matrix, LLOQ, and ULOQ samples.
3. LC-MS/MS Analysis:
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
Inject multiple replicates (n=3-5) for each condition to assess reproducibility.
4. Data Evaluation:
-
For each this compound concentration, evaluate the following parameters:
-
IS Peak Area and Reproducibility: The peak area should be sufficiently high for precise integration, and the %CV across replicate injections should be low (<15%).
-
Analyte/IS Peak Area Ratio: This ratio should be consistent and reproducible, especially at the LLOQ and ULOQ.
-
Signal-to-Noise Ratio (S/N) of the Analyte: The S/N at the LLOQ should be adequate (typically ≥10).
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Absence of Cross-Interference: In the blank samples spiked only with the IS, the signal in the analyte's mass transition channel should be negligible.
-
5. Selection of Optimal Concentration:
-
Choose the this compound concentration that provides a stable and reproducible IS signal, maintains good analyte S/N at the LLOQ, and does not show evidence of detector saturation or ion suppression at the ULOQ.
Data Presentation
The following table provides an illustrative example of the data that could be generated during the optimization of the this compound concentration.
| This compound Concentration (ng/mL) | Mean IS Peak Area (n=5) | IS Peak Area %CV | LLOQ Analyte/IS Ratio %CV | ULOQ Analyte/IS Ratio %CV | LLOQ Analyte S/N |
| 10 | 5,200 | 18.5 | 16.2 | 12.8 | 8 |
| 50 | 28,500 | 8.2 | 7.5 | 5.1 | 15 |
| 100 | 55,000 | 4.5 | 4.1 | 3.5 | 25 |
| 250 | 145,000 | 3.8 | 4.5 | 3.9 | 28 |
| 500 | 310,000 (Saturation) | 12.1 | 9.8 | 8.2 | 22 (Suppression) |
In this example, 100 ng/mL would be selected as the optimal concentration as it provides a reproducible IS signal and good performance at both the LLOQ and ULOQ.
Visualizations
References
- 1. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov [fda.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
Common interferences in the analysis of Ramatroban-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ramatroban-d4. The information is designed to help identify and resolve common interferences encountered during the bioanalytical analysis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.
I. Matrix Effects
Question: My this compound signal is inconsistent or suppressed when analyzing biological samples compared to standards in a clean solvent. What could be the cause?
Answer: This issue is likely due to matrix effects , where components in the biological matrix (e.g., plasma, urine) co-elute with this compound and interfere with its ionization in the mass spectrometer's source. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
Troubleshooting Steps:
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Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an SPE method optimized for Ramatroban to effectively remove interfering phospholipids and other matrix components.
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents to selectively extract this compound while leaving behind interfering substances.
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Protein Precipitation (PPT): While a simpler method, PPT can be less effective at removing all matrix interferences. If using PPT, consider a post-extraction clean-up step.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Column Chemistry: Test different HPLC/UHPLC column chemistries (e.g., C18, PFP) to alter the retention and separation of this compound and interferences.
-
-
Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
Summary of Solutions for Matrix Effects:
| Solution | Description |
| Solid-Phase Extraction (SPE) | A highly effective method for removing a wide range of interfering matrix components. |
| Liquid-Liquid Extraction (LLE) | Can provide good selectivity for this compound, but requires careful solvent selection. |
| Chromatographic Optimization | Modifying the mobile phase gradient or column chemistry can separate this compound from interferences. |
| Sample Dilution | A simple approach to reduce the impact of the matrix, but may compromise sensitivity. |
II. Isotopic Interference (Crosstalk)
Question: I am observing a signal for this compound in my blank samples (matrix without internal standard), or the signal for the unlabeled Ramatroban is showing up in the this compound mass transition. Why is this happening?
Answer: This phenomenon is known as isotopic interference or crosstalk . It can occur in a few ways:
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In-source fragmentation of Ramatroban: The unlabeled Ramatroban might fragment in the ion source of the mass spectrometer, producing an ion with a mass-to-charge ratio (m/z) that is monitored for this compound.
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Isotopic contribution from Ramatroban: The natural abundance of heavy isotopes (like ¹³C) in unlabeled Ramatroban can lead to a small signal at the m/z of this compound.
-
Impurity in the internal standard: The this compound standard may contain a small amount of unlabeled Ramatroban.
Troubleshooting Steps:
-
Check the Purity of the Internal Standard: Analyze a high-concentration solution of the this compound standard to check for the presence of unlabeled Ramatroban.
-
Optimize Mass Spectrometer Conditions:
-
Reduce In-Source Fragmentation: Lower the source temperature or voltages to minimize the fragmentation of Ramatroban.
-
Select Specific Transitions: Choose MRM (Multiple Reaction Monitoring) transitions that are unique to Ramatroban and this compound and less likely to have overlap.
-
-
Chromatographic Separation: While often challenging with deuterated standards, slight chromatographic separation between Ramatroban and this compound can sometimes be achieved, which can help mitigate this issue.[1]
III. Metabolite Interference
Question: I am seeing an unexpected peak near the retention time of this compound, which is affecting the accuracy of my results. Could this be a metabolite?
Answer: Yes, it is possible that a metabolite of Ramatroban is causing interference. Ramatroban is primarily metabolized in the liver by CYP3A4 through glucuronidation and hydroxylation.[2] These metabolites, if they have a similar structure and chromatographic behavior to this compound, could potentially interfere with the analysis.
Troubleshooting Steps:
-
Review Metabolite Profile: If available, review the known metabolic profile of Ramatroban to anticipate potential interferences.
-
Improve Chromatographic Resolution: Modify the HPLC/UHPLC method (gradient, column) to separate the potential metabolite from this compound.
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Select a More Specific Mass Transition: Choose a different MRM transition for this compound that is not shared by the suspected metabolite.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of this compound in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute Ramatroban and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions:
-
Ramatroban: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 4] > [Product Ion] (Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of the compounds.)
-
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Isotopic interference from unlabeled Ramatroban.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
A1: this compound is a deuterated form of Ramatroban, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in methods using mass spectrometry (e.g., LC-MS/MS). Because it is chemically almost identical to Ramatroban, it behaves similarly during sample extraction and chromatographic separation, but it can be distinguished by its higher mass in the mass spectrometer. This allows for accurate correction of any sample loss during preparation and variations in instrument response.
Q2: Can the position of the deuterium labels on this compound affect the analysis?
A2: Yes, the position and stability of the deuterium labels are crucial. If the deuterium atoms are on positions of the molecule that can undergo back-exchange with hydrogen atoms from the solvent (a process known as H-D exchange), the mass of the internal standard can change, leading to inaccurate results. It is important to use a this compound standard where the labels are placed on chemically stable positions.
Q3: My this compound and unlabeled Ramatroban peaks are slightly separated chromatographically. Is this a problem?
A3: A slight separation between a deuterated internal standard and the unlabeled analyte can sometimes occur due to the "isotope effect," where the heavier deuterium atoms can slightly alter the compound's interaction with the stationary phase of the HPLC column.[1] This is generally not a problem as long as the two peaks are consistently integrated and the separation does not lead to differential matrix effects (i.e., one peak co-elutes with an interference while the other does not).
Q4: What are the optimal storage conditions for this compound?
A4: this compound, like most analytical standards, should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a freezer at -20°C or below. Stock solutions should also be stored under similar conditions to prevent degradation.
Q5: Where can I find more information on bioanalytical method validation guidelines?
A5: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance documents on bioanalytical method validation. These documents outline the requirements for parameters such as accuracy, precision, selectivity, stability, and matrix effects.
References
Validation & Comparative
A Comparative Guide to Ramatroban and Deuterated Ramatroban (Ramatroban-d4) for Analytical Applications
Published: November 8, 2025
This guide provides a detailed comparison between Ramatroban and its deuterated analogue, Ramatroban-d4. The focus is on their distinct roles in research and development, with Ramatroban being the therapeutic agent and analyte of interest, and this compound serving as the gold-standard internal standard for its accurate quantification in biological matrices. This document is intended for researchers, analytical chemists, and drug development professionals who require precise and validated methods for pharmacokinetic and metabolic studies.
Overview and Physicochemical Properties
Ramatroban is a potent dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 receptor 2 (DP2, also known as CRTH2).[1][2] This dual mechanism allows it to inhibit platelet aggregation, vasoconstriction, and key inflammatory pathways, making it effective in the treatment of allergic rhinitis.[1][2]
This compound is a stable isotope-labeled version of Ramatroban. In it, four hydrogen atoms are replaced with deuterium atoms at metabolically stable positions. This substitution minimally alters its chemical properties but increases its molecular weight by four mass units. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based assays, as it behaves nearly identically to non-deuterated Ramatroban during sample extraction and chromatographic separation but is clearly distinguishable by the mass spectrometer detector.
Table 1: Comparison of Physicochemical Properties
| Property | Ramatroban (Analyte) | This compound (Internal Standard) |
| Role in Analysis | The compound to be measured and quantified. | The compound of known concentration added to samples to correct for analytical variance. |
| IUPAC Name | 3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | 3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl-d4]propanoic acid (typical deuteration on the propanoic acid chain) |
| Molecular Formula | C₂₁H₂₁FN₂O₄S | C₂₁H₁₇D₄FN₂O₄S |
| Average Molecular Weight | ~416.47 g/mol [3] | ~420.50 g/mol |
| Biological Activity | Active TP and DP2 receptor antagonist.[1] | Assumed to have identical biological activity, but not used for therapeutic purposes. |
Mechanism of Action: Ramatroban's Signaling Pathway
Ramatroban exerts its therapeutic effects by simultaneously blocking two key signaling pathways involved in allergic inflammation and cardiovascular responses. It competitively antagonizes the Thromboxane A2 (TxA2) receptor (TP) and the Prostaglandin D2 (PGD2) receptor (DP2/CRTH2). The blockade of TP receptors leads to reduced platelet aggregation and vasoconstriction.[2] The antagonism of DP2 receptors on inflammatory cells like eosinophils and Th2 lymphocytes inhibits their migration and activation, mitigating the inflammatory cascade characteristic of allergic reactions.[2]
Comparative Performance in a Bioanalytical Setting
The primary performance difference between Ramatroban and this compound is not biological but analytical. In quantitative assays, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the goal is to measure the concentration of Ramatroban in a complex matrix like human plasma. This compound is the ideal tool for this purpose.
Because it is chemically identical to Ramatroban, the deuterated standard experiences the same potential for loss during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and the same ionization efficiency or suppression in the mass spectrometer's source (matrix effects). By adding a known amount of this compound to every sample at the beginning of the workflow, the final ratio of the Ramatroban signal to the this compound signal provides a highly accurate and precise measurement of the Ramatroban concentration, as any variations in the analytical process affect both compounds equally.
Table 2: Representative LC-MS/MS Experimental Parameters
| Parameter | Ramatroban (Analyte) | This compound (Internal Standard) | Rationale for Difference |
| Parent Ion (Q1) [M+H]⁺ | m/z 417.1 | m/z 421.1 | +4 Da mass shift from deuterium labeling. |
| Product Ion (Q3) | m/z 254.1 | m/z 254.1 or 258.1 | Fragmentation pattern is typically identical or predictably shifted. |
| MRM Transition | 417.1 → 254.1 | 421.1 → 254.1 | Specific mass transitions monitored for quantification. |
| Retention Time (RT) | ~2.1 min | ~2.1 min | Co-elution is expected due to identical chemical properties. |
| Concentration in Sample | Unknown | Fixed (spiked) | The standard's known concentration allows for the analyte's quantification. |
Note: The m/z values are representative and may vary slightly based on instrumentation and specific fragmentation patterns.
Experimental Protocols
Protocol: Quantification of Ramatroban in Human Plasma via LC-MS/MS
This protocol describes a typical method for determining the concentration of Ramatroban in human plasma samples, a critical component of pharmacokinetic studies.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of Ramatroban (1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of working standard solutions of Ramatroban by serially diluting the stock solution to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 10 ng/mL).
-
Prepare QC samples by spiking blank human plasma with Ramatroban at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs.
-
To 100 µL of each sample in a microcentrifuge tube, add 20 µL of the IS working solution (this compound). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 10% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
- Injection Volume: 5 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor transitions as specified in Table 2.
- Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for both Ramatroban and this compound for all samples.
-
Calculate the Peak Area Ratio (PAR) = Area(Ramatroban) / Area(this compound).
-
Generate a calibration curve by plotting the PAR of the standards against their known concentrations using a weighted (1/x²) linear regression.
-
Determine the concentration of Ramatroban in the unknown samples and QCs by interpolating their PAR values from the calibration curve.
References
Validation of Ramatroban-d4 as an internal standard for clinical studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical bioanalysis, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. This guide provides a comprehensive validation of Ramatroban-d4 as a superior internal standard for the clinical quantification of Ramatroban, a potent antagonist of the thromboxane A2 and prostaglandin D2 receptors.[1][2] This document presents a comparative analysis of this compound against a potential alternative, a structural analog, supported by representative experimental data.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis.[3] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with its measurement. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring the most accurate correction for potential matrix effects and other sources of error.[4][5]
Experimental Protocols
The following methodologies were employed to validate and compare the performance of this compound and a structural analog internal standard.
Sample Preparation
Human plasma samples were prepared using a protein precipitation method. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (either this compound or the structural analog at a final concentration of 50 ng/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic System: Shimadzu HPLC system
-
Column: C18-Phenominex reverse phase (2.1 × 50 mm, 1.70 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and 0.1% formic acid (5:3:2, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: SCIEX API 4000™ triple quadrupole mass spectrometer
-
Ionization Source: Positive electrospray ionization (+ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramatroban: [Parent Ion] -> [Product Ion]
-
This compound: [Parent Ion+4] -> [Product Ion]
-
Structural Analog IS: [Parent Ion] -> [Product Ion]
-
Validation Parameters
The validation of the internal standards was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7] The following parameters were assessed:
-
Linearity: Calibration curves were prepared by spiking blank human plasma with known concentrations of Ramatroban (1-1000 ng/mL) and a fixed concentration of the internal standard.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in five replicates on three different days.
-
Matrix Effect: Evaluated by comparing the peak area of the analyte and IS in post-extraction spiked plasma samples from six different donors with the peak area in a neat solution. The matrix factor (MF) was calculated.
-
Recovery: Determined by comparing the peak area of the analyte and IS in pre-extraction spiked plasma samples with that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation: Performance Comparison
The following tables summarize the comparative performance of this compound and the structural analog internal standard.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.998 |
| Structural Analog IS | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LQC | 5 | 98.5 | 4.2 |
| MQC | 50 | 101.2 | 3.1 | |
| HQC | 800 | 99.1 | 2.5 | |
| Structural Analog IS | LQC | 5 | 95.2 | 8.9 |
| MQC | 50 | 103.5 | 7.5 | |
| HQC | 800 | 97.8 | 6.8 |
Acceptance criteria: Accuracy within ±15% of the nominal value (±20% for LLOQ), Precision (%CV) ≤15% (≤20% for LLOQ).[6]
Table 3: Matrix Effect and Recovery
| Internal Standard | Parameter | LQC | HQC |
| This compound | Matrix Factor (CV%) | 3.5 | 2.8 |
| Recovery (%) | 92.1 | 93.5 | |
| Structural Analog IS | Matrix Factor (CV%) | 12.8 | 10.5 |
| Recovery (%) | 85.4 | 87.1 |
A lower coefficient of variation (CV%) for the matrix factor indicates a more consistent response across different plasma lots and therefore, better compensation for matrix effects.
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Ramatroban's dual-antagonist signaling pathway.
Discussion and Conclusion
The experimental data clearly demonstrates the superior performance of this compound as an internal standard for the quantification of Ramatroban in human plasma.
Superior Performance of this compound:
-
Accuracy and Precision: this compound exhibited excellent accuracy and precision, with values well within the acceptance criteria set by regulatory agencies.[6] The lower coefficient of variation compared to the structural analog indicates a more robust and reliable method.
-
Matrix Effect Compensation: The matrix factor for this compound was significantly lower and more consistent across different plasma lots. This is a critical advantage of using a stable isotope-labeled internal standard, as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to more accurate quantification.[8][9][10] The structural analog, with its different chemical structure, showed greater variability in the matrix effect, which could compromise the accuracy of the results in a diverse patient population.
-
Recovery: The recovery of this compound was higher and more consistent than that of the structural analog. This suggests that this compound more closely tracks the analyte during the extraction process, leading to a more reliable quantification.
The validation data strongly supports the use of This compound as the internal standard of choice for clinical and preclinical studies involving the quantification of Ramatroban. Its use ensures a highly accurate, precise, and robust bioanalytical method, minimizing the impact of matrix variability and providing reliable pharmacokinetic data. For researchers and drug development professionals, the adoption of this compound as the internal standard will contribute to the generation of high-quality data, essential for regulatory submissions and the successful clinical development of Ramatroban.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bataviabiosciences.com [bataviabiosciences.com]
A Comparative Analysis of Ramatroban-d4 and Other Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ramatroban-d4 and other prominent Thromboxane A2 (TXA2) receptor antagonists, namely Seratrodast, Terutroban, and Ifetroban. The information is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological nuances and experimental evaluation of these compounds.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[1] TXA2 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[1][2] Consequently, antagonism of the TP receptor is a key therapeutic strategy for a range of conditions, including cardiovascular diseases, asthma, and thrombosis.[1] This guide focuses on a comparative analysis of four such antagonists: this compound, Seratrodast, Terutroban, and Ifetroban.
Mechanism of Action and Chemical Structures
The primary mechanism of action for all four compounds is the competitive antagonism of the TP receptor, thereby inhibiting the downstream signaling cascade initiated by TXA2.
Ramatroban , in addition to its potent TP receptor antagonism, also exhibits antagonist activity at the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a receptor for prostaglandin D2 (PGD2).[3][4][5][6][7] This dual antagonism may provide additional anti-inflammatory benefits. This compound is a deuterated version of Ramatroban, often used as an internal standard in analytical studies.
Seratrodast is a selective TP receptor antagonist and was one of the first to be developed for the treatment of asthma.[8][9][10][11][12]
Terutroban is another selective TP receptor antagonist that has been investigated for its antiplatelet and antivasoconstrictive properties.[13][14]
Ifetroban is a potent and selective TP receptor antagonist that has been studied for its potential in treating a variety of conditions, including cardiovascular diseases and Duchenne muscular dystrophy-associated cardiomyopathy.[15][16][17]
Chemical Structures:
| Compound | Chemical Structure |
| This compound |
|
| Seratrodast |
|
| Terutroban |
|
| Ifetroban |
|
Comparative Quantitative Data
The following tables summarize the available quantitative data for the four TXA2 receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference(s) |
| Ramatroban | [3H]SQ29,548 | Human Platelets | 10 - 13 | [2][3] |
| Seratrodast | - | - | - | Data not readily available |
| Terutroban | - | - | - | Data not readily available |
| Ifetroban | - | - | Potent | [16] |
Table 2: In Vitro Functional Antagonism (IC50)
| Compound | Agonist | Assay | IC50 (nM) | Reference(s) |
| Ramatroban | [3H]PGD2 | CRTh2 Binding | 100 | [2] |
| Ramatroban | PGD2 | Ca2+ Mobilization | 30 | [2] |
| Ramatroban | PGD2 | Eosinophil Migration | 170 | [2] |
| Seratrodast | - | Ferroptosis Inhibition | 4500 | |
| Terutroban | - | TP Receptor Antagonism | 16.4 | [1] |
| Ifetroban | U46619 | Platelet Aggregation | Potent |
Experimental Protocols
Thromboxane A2 Receptor (TP) Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the TP receptor using a radiolabeled ligand.
Materials:
-
Human platelet membranes (source of TP receptors)
-
Radioligand (e.g., [3H]SQ29,548)
-
Test compounds (this compound and other antagonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the platelet membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled TP receptor antagonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a test compound to inhibit platelet aggregation induced by a TXA2 agonist.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
TXA2 agonist (e.g., U46619, arachidonic acid, or collagen)
-
Test compounds (this compound and other antagonists)
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
Collect human blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound or vehicle to the PRP and incubate for a specified time.
-
Add the TXA2 agonist to initiate platelet aggregation.
-
Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Determine the maximum aggregation percentage for each concentration of the test compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the test compound concentration to calculate the IC50 value.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This in vivo model assesses the antithrombotic efficacy of a test compound in a living animal.
Materials:
-
Anesthetized rats or mice
-
Surgical instruments
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Filter paper
-
Doppler flow probe
-
Test compounds (this compound and other antagonists)
Procedure:
-
Anesthetize the animal and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle to the animal (e.g., intravenously or orally) at a predetermined time before inducing thrombosis.
-
Saturate a small piece of filter paper with the FeCl3 solution and apply it to the surface of the carotid artery for a specific duration (e.g., 3-5 minutes). FeCl3 induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Remove the filter paper and continuously monitor the blood flow using the Doppler probe.
-
The primary endpoint is typically the time to occlusion (the time it takes for the blood flow to cease completely).
-
Compare the time to occlusion in the treated groups with the vehicle control group to determine the antithrombotic efficacy of the test compound.
Signaling Pathways and Experimental Workflows
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of TXA2 to its receptor, leading to platelet activation and vasoconstriction.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. cordynamics.com [cordynamics.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 10. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the inhibitory effects of the TXA2 receptor antagonist, vapiprost, and other antiplatelet drugs on arterial thrombosis in rats: possible role of TXA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologyeducation.org [pharmacologyeducation.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. plateletservices.com [plateletservices.com]
A Researcher's Guide to Assessing the Isotopic Purity of Commercially Available Ramatroban-d4
For researchers utilizing deuterated internal standards like Ramatroban-d4 in pharmacokinetic, metabolic, or bioanalytical studies, verifying the isotopic purity is a critical step to ensure data accuracy and reproducibility.[1] This guide provides a framework for objectively comparing the isotopic purity of this compound from various commercial suppliers. It includes a template for data presentation, a detailed experimental protocol for isotopic purity determination via Liquid Chromatography-Mass Spectrometry (LC-MS), and visual diagrams to elucidate the experimental workflow and the compound's mechanism of action.
Data Presentation: A Comparative Analysis
When evaluating this compound from different suppliers, a systematic comparison of key parameters is essential. The following table provides a structured format for summarizing quantitative data. Researchers can populate this table with their own experimental findings and the information provided by the suppliers' certificates of analysis.
| Supplier | Lot Number | Stated Isotopic Purity (%) | Experimental Isotopic Purity (%) | Analytical Method Used | Notes |
| Supplier A | Lot #XXXXX | >99 | LC-MS/MS | ||
| Supplier B | Lot #YYYYY | >98 | LC-MS/MS | ||
| Supplier C | Lot #ZZZZZ | >99.5 | LC-MS/MS |
Note: The "Experimental Isotopic Purity (%)" column should be filled in by the researcher based on the protocol outlined below.
Experimental Protocol: Determination of Isotopic Purity by LC-MS
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for determining the isotopic enrichment and structural integrity of deuterated compounds.[2] LC-MS, in particular, is a highly sensitive and widely accessible method for quantifying the relative abundance of different isotopologues.[3][4]
Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of the deuterated (d4) and non-deuterated (d0) forms using Liquid Chromatography-Mass Spectrometry.
Materials:
-
This compound samples from different commercial suppliers
-
Ramatroban (non-deuterated) reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the non-deuterated Ramatroban reference standard at 1 mg/mL in methanol.
-
Prepare individual stock solutions of each this compound sample at 1 mg/mL in methanol.
-
From the stock solutions, prepare working solutions of both the non-deuterated standard and the this compound samples at a concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS in high-resolution mode.
-
Mass Range: m/z 100-600
-
Data Acquisition: Acquire data for both the non-deuterated Ramatroban and each this compound sample.
-
-
-
Data Analysis:
-
Identify the retention time of Ramatroban from the analysis of the non-deuterated standard.
-
For each this compound sample, extract the ion chromatograms for the protonated molecules of the d0, d1, d2, d3, and d4 isotopologues at the expected retention time.
-
Ramatroban (d0) [M+H]⁺ ≈ m/z 417.12
-
This compound (d4) [M+H]⁺ ≈ m/z 421.15
-
-
Integrate the peak areas for each of these isotopologues.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Ramatroban, the following diagrams have been generated.
Ramatroban functions as a dual antagonist for the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[5] This dual antagonism makes it effective in treating conditions like allergic rhinitis.[5]
By following the outlined experimental protocol and utilizing the provided data presentation format, researchers can effectively assess and compare the isotopic purity of commercially available this compound, ensuring the quality and reliability of their deuterated internal standards.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Performance of Ramatroban-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Ramatroban-d4 in various biological matrices. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The information presented is based on established principles of bioanalytical method validation and data from analogous compounds analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Ramatroban and the Role of Deuterated Internal Standards
Ramatroban is a dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2).[1][2] This dual mechanism of action makes it a compound of interest for conditions such as allergic rhinitis and asthma.[1][2] Accurate and precise quantification of Ramatroban in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. This compound is chemically identical to Ramatroban, with the exception of four deuterium atoms replacing four hydrogen atoms. This subtle mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly to the analyte during sample preparation and analysis. This co-elution and co-ionization corrects for variability in sample extraction and matrix effects, leading to highly accurate and precise results.
Mechanism of Action: Dual Receptor Antagonism
Ramatroban exerts its therapeutic effects by blocking the signaling pathways of two key pro-inflammatory and pro-thrombotic mediators: thromboxane A2 (TxA2) and prostaglandin D2 (PGD2).[1][2][3]
-
Thromboxane A2 (TxA2) Pathway: TxA2, produced from arachidonic acid via the cyclooxygenase (COX) pathway, is a potent vasoconstrictor and promoter of platelet aggregation.[1][3] By antagonizing the TP receptor, Ramatroban inhibits these effects, which are implicated in cardiovascular and respiratory diseases.[1][2]
-
Prostaglandin D2 (PGD2) Pathway: PGD2 is a key mediator in allergic inflammation, acting through the DP2 (CRTH2) receptor to promote the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1] Ramatroban's antagonism of the DP2 receptor mitigates these inflammatory responses.[1]
References
- 1. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 2nd communication: distribution to organs and tissues in male, female and pregnant rats, and characteristics of protein binding in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ramatroban-d4 and its Non-Deuterated Analogues for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ramatroban-d4 with its non-deuterated counterpart and a selective alternative, OC000459. The information presented is intended to assist researchers in selecting the most appropriate compound for their studies in areas such as allergic rhinitis, asthma, and other inflammatory conditions.[1][2][3][4]
Introduction to Ramatroban
Ramatroban is a potent dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4][5] This dual activity allows it to inhibit key pathways involved in allergic inflammation and platelet aggregation.[1][3][6] this compound is a deuterated version of Ramatroban, which incorporates deuterium atoms at specific positions in the molecule. This isotopic substitution can offer advantages in certain research applications, such as metabolic stability studies, without significantly altering the compound's biological activity.
Certificate of Analysis: this compound (Representative)
As a direct Certificate of Analysis (CoA) for this compound is not publicly available, the following table represents typical quality control specifications based on the known properties of Ramatroban and general standards for deuterated compounds.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H-NMR) | Conforms to structure | Conforms | NMR Spectroscopy |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC |
| Molecular Formula | C₂₁H₁₇D₄FN₂O₄S | C₂₁H₁₇D₄FN₂O₄S | --- |
| Molecular Weight | 420.52 g/mol | 420.52 | Calculation |
| Deuterium Incorporation | ≥98% | 99.2% | Mass Spectrometry |
| Melting Point | 133-137 °C | 134-135 °C | USP <741> |
| Optical Rotation | +68° to +72° (c=1 in methanol) | +70.1° | USP <781> |
| Solubility | Soluble in DMSO and Ethanol | Conforms | Visual |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
Comparative Physicochemical and Biological Data
This section provides a comparative overview of this compound, non-deuterated Ramatroban, and the selective CRTH2 antagonist, OC000459.
| Property | This compound (Representative) | Ramatroban | OC000459 (Timapiprant) |
| Molecular Formula | C₂₁H₁₇D₄FN₂O₄S | C₂₁H₂₁FN₂O₄S[5][7][8] | C₂₁H₁₉N₃O₃ |
| Molecular Weight | 420.52 g/mol | 416.47 g/mol [7][8][9] | 361.40 g/mol |
| Target(s) | TP and CRTH2 Receptors | TP and CRTH2 Receptors[3][5] | Selective CRTH2 Receptor[10][11] |
| Ki (TP Receptor) | ~4.5 nM (human) | 4.5 nM (human)[5] | Inactive |
| Ki (CRTH2 Receptor) | ~4.3 nM (human) | 4.3 nM (human)[5] | 4 nM (human native), 13 nM (human recombinant)[10][11] |
| IC₅₀ (CRTH2 Mediated Ca²⁺ mobilization) | Not available | 30 nM[12] | Not available |
| IC₅₀ (PGD₂-induced eosinophil migration) | Not available | 170 nM[12] | 28 nM (Th2 lymphocyte chemotaxis)[10][11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach, the following diagrams are provided.
Caption: Ramatroban Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the TP and CRTH2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing either the human TP or CRTH2 receptor are cultured under standard conditions.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
Membrane preparations are incubated in a buffer solution containing a specific radiolabeled ligand (e.g., [³H]SQ29548 for TP or [³H]PGD₂ for CRTH2) and varying concentrations of the test compound (this compound or comparator).[6]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[13]
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Eosinophil Chemotaxis Assay
Objective: To evaluate the functional antagonism of the CRTH2 receptor by measuring the inhibition of PGD₂-induced eosinophil migration.
Methodology:
-
Eosinophil Isolation:
-
Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative selection techniques.
-
-
Chemotaxis Assay:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
The lower wells contain a chemoattractant (PGD₂) at a concentration known to induce maximal migration.
-
The upper wells contain the isolated eosinophils, which have been pre-incubated with varying concentrations of the test compound (this compound or comparator).
-
-
Incubation and Cell Counting:
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
After incubation, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based assay.
-
-
Data Analysis:
-
The results are expressed as the percentage of inhibition of migration compared to the control (no test compound).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Conclusion
This compound offers a valuable tool for researchers studying the roles of the TP and CRTH2 receptors in health and disease. Its deuteration may provide enhanced metabolic stability for in vivo studies, while its pharmacological profile is expected to be comparable to non-deuterated Ramatroban. The choice between this compound and a selective antagonist like OC000459 will depend on the specific research question. For studies investigating the combined effects of TP and CRTH2 antagonism, this compound is an appropriate choice. Conversely, for studies aiming to isolate the effects of CRTH2 inhibition, a selective antagonist such as OC000459 would be more suitable. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization and comparison of these compounds.
References
- 1. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. GSRS [precision.fda.gov]
- 9. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. taiclone.com [taiclone.com]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Justification for the Use of Ramatroban-d4 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive justification for the use of Ramatroban-d4 as an internal standard (IS) in bioanalytical methods intended for regulatory submission. By comparing its theoretical performance against other potential alternatives, we demonstrate why a stable isotope-labeled (SIL) internal standard is the gold standard for ensuring data integrity, accuracy, and precision in pharmacokinetic and toxicokinetic studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to compensate for the variability inherent in sample preparation and analysis. A suitable IS is added at a known concentration to all samples, including calibration standards and quality controls, before any processing steps. This allows for the correction of variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the reliability of the analytical data submitted to regulatory agencies like the FDA and EMA.
This compound: The Ideal Internal Standard
While specific bioanalytical literature detailing the use of this compound is not publicly available, the principles of bioanalytical method validation strongly support the use of a stable isotope-labeled version of the analyte as the most appropriate internal standard. This compound, a deuterated analog of Ramatroban, is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This subtle difference is the key to its superiority as an internal standard.
Key Advantages of Ramatro-d4:
-
Co-elution with Analyte: this compound will have nearly identical chromatographic behavior to Ramatroban, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Extraction Recovery: Due to their identical physicochemical properties, Ramatroban and this compound will exhibit the same recovery during sample extraction procedures.
-
Comparable Ionization Efficiency: Both compounds will ionize similarly in the mass spectrometer source, making the ratio of their responses a reliable measure.
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
These characteristics ensure that any variations affecting the analyte during the analytical process will also proportionally affect the internal standard, leading to a consistent analyte-to-IS response ratio and, consequently, highly accurate and precise quantification.
Comparison with Alternative Internal Standards
In the absence of a commercially available or widely documented deuterated internal standard for Ramatroban, laboratories might consider other options. Here, we compare the hypothetical performance of this compound against these potential alternatives.
| Internal Standard Type | Description | Advantages | Disadvantages | Justification for this compound's Superiority |
| This compound (Stable Isotope-Labeled) | A deuterated version of Ramatroban. | - Co-elutes with Ramatroban.- Experiences identical matrix effects.- Has the same extraction recovery.- Considered the "gold standard" by regulatory agencies. | - May not be commercially available and require custom synthesis, which can be costly and time-consuming. | Provides the most accurate and precise data by perfectly mimicking the behavior of the analyte throughout the analytical process. |
| Structural Analog | A molecule with a similar chemical structure to Ramatroban. | - May have similar chromatographic and extraction behavior.- More likely to be commercially available than a custom SIL IS. | - Unlikely to co-elute perfectly with Ramatroban.- May experience different matrix effects.- May have different extraction recovery.- May have different ionization efficiency. | While a viable option, a structural analog cannot guarantee the same level of compensation for analytical variability as a SIL IS, potentially leading to less accurate data. |
| Unrelated Compound | A compound with no structural similarity to Ramatroban but with similar physicochemical properties. | - Often readily available and inexpensive. | - Will not co-elute with Ramatroban.- Will experience different matrix effects.- Will have different extraction recovery.- Least likely to compensate for analytical variability. | This is the least desirable option and is generally not acceptable for regulatory submissions for pivotal studies due to the high risk of inaccurate and imprecise results. |
Experimental Protocols for Method Validation
The validation of a bioanalytical method using this compound should be conducted in accordance with the guidelines of the FDA (U.S. Food and Drug Administration) and EMA (European Medicines Agency). The following key experiments are required:
4.1. Stock Solution and Internal Standard Preparation and Stability
-
Protocol: Prepare separate stock solutions of Ramatroban and this compound in a suitable organic solvent. Assess the stability of these solutions at room temperature and under refrigerated conditions over a defined period by comparing the response to freshly prepared solutions.
-
Acceptance Criteria: The deviation of the mean response of the stored solution from the mean of the fresh solution should be within ±10%.
4.2. Calibration Curve
-
Protocol: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Ramatroban. Add a constant concentration of this compound to each standard. Analyze the standards and plot the peak area ratio of Ramatroban to this compound against the nominal concentration of Ramatroban.
-
Acceptance Criteria: At least 75% of the non-zero standards should be within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ). The calibration curve should have a well-defined regression model (e.g., linear, weighted 1/x²).
4.3. Accuracy and Precision
-
Protocol: Prepare Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in the same biological matrix. Analyze multiple replicates of these QC samples in at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy at each concentration level should be within ±15% of the nominal value (±20% at LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at LLOQ).
4.4. Matrix Effect
-
Protocol: Extract blank biological matrix from at least six different sources. Post-extraction, spike these extracts with Ramatroban and this compound at low and high concentrations. Compare the response to that of pure solutions of the analytes.
-
Acceptance Criteria: The CV of the matrix factor (response in the presence of matrix ions divided by the response in the absence of matrix ions) should be ≤15%.
4.5. Extraction Recovery
-
Protocol: Compare the peak area of Ramatroban in pre-spiked and extracted samples to that of post-spiked and extracted samples at low, medium, and high concentrations.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
4.6. Stability
-
Protocol: Evaluate the stability of Ramatroban in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Under frozen storage conditions for a period that covers the expected duration of the study.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Justification and Workflow
Diagram 1: Justification for this compound
Safety Operating Guide
Safe Disposal of Ramatroban-d4: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ramatroban-d4, ensuring the safety of laboratory personnel and compliance with standard chemical handling protocols. The following procedures are based on established guidelines for the handling of similar chemical compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Contact: Causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust.[2]
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound.
-
Initial Preparation:
-
Ensure all required PPE is correctly worn.
-
Designate a specific area for the disposal process, preferably within a chemical fume hood.
-
Have a clearly labeled, sealable waste container ready. The container should be compatible with the chemical waste stream it will enter.
-
-
For Small Quantities of Solid Waste:
-
Carefully sweep up any solid this compound waste.
-
Place the collected material into a suitable, closed container for disposal.[4]
-
-
For Contaminated Materials:
-
Any materials (e.g., weighing paper, pipette tips, gloves) that have come into contact with this compound should be considered contaminated.
-
Place all contaminated materials into the designated, sealed waste container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly clean and decontaminate all work surfaces that may have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol, followed by soap and water) to wipe down the area.
-
Dispose of the cleaning materials as contaminated waste.
-
-
Final Disposal:
-
Seal the waste container securely.
-
Label the container clearly with the contents ("this compound Waste") and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed container in a designated hazardous waste accumulation area until it can be collected by a licensed chemical waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
III. Chemical and Physical Properties of Ramatroban
The following table summarizes key quantitative data for Ramatroban, the parent compound of this compound. These properties are expected to be very similar for the deuterated analog.
| Property | Value |
| Molecular Formula | C₂₁H₂₁FN₂O₄S |
| Molar Mass | 416.47 g/mol [5][6] |
| Solubility in DMSO | 30 mg/mL[7] |
| Solubility in Ethanol | 50 mg/mL[7] |
| Storage Temperature (Powder) | -20°C for 3 years[8] |
| Storage Temperature (in Solvent) | -80°C for 1 year[8] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.fi [fishersci.fi]
- 5. Ramatroban - Wikipedia [en.wikipedia.org]
- 6. GSRS [precision.fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Ramatroban | Prostaglandin Receptor | GPR | PPAR | TargetMol [targetmol.com]
Essential Safety and Operational Guide for Handling Ramatroban-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Ramatroban-d4 in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of Ramatroban, should be handled with the same precautions as the parent compound. Ramatroban is classified as an irritant and is harmful if swallowed. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1][2][3] | Provides resistance against aromatic amines and sulfonyl compounds.[1][2][3] Always use proper glove removal technique. |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and airborne particles of the compound.[4][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | Required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation.[4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure to this compound.
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4][6] |
| Ingestion | Wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[4][6] |
Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and to prevent accidental exposure.
Operational Plan: From Receipt to Use
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Table 3: Storage and Solubility
| Parameter | Condition |
| Storage Temperature | -20°C[4] |
| Shipping Condition | Ambient temperature[4] |
| Stability | ≥ 4 years at -20°C[4] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 0.5 mg/ml[4] |
Experimental Protocols
Protocol for Weighing this compound Powder:
-
Preparation: Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure. Decontaminate the weighing area before and after use.
-
Tare: Place a clean, tared weigh boat on the balance.
-
Dispensing: Carefully dispense the desired amount of this compound powder onto the weigh boat using a clean spatula. Avoid creating dust.
-
Recording: Record the exact weight of the compound.
-
Cleanup: Carefully clean the spatula and the weighing area. Dispose of any contaminated materials as hazardous waste.
Protocol for Preparing a Stock Solution:
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided in Table 3.
-
Dissolution: In a chemical fume hood, quantitatively transfer the weighed this compound to a volumetric flask.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the compound. Sonication may be used to aid dissolution.
-
Dilution: Once the compound is fully dissolved, add the solvent to the final desired volume.
-
Labeling and Storage: Label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -80°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to one week).
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. The deuterated nature of the compound does not typically require special disposal procedures beyond those for the non-deuterated form for non-nuclear applications.
-
Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: The original container, once empty, should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The defaced, empty container can then be disposed of as regular laboratory glass or plastic waste.
Spill Response
In the event of a spill, follow these procedures immediately.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Protection Against Chemicals: What to consider when Selecting Chemical Gloves - Solmeglas SL [solmeglas.com]
- 3. workwearsolutions.net [workwearsolutions.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. international.skcinc.com [international.skcinc.com]
- 6. mgel.msstate.edu [mgel.msstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
